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[(4-Bromo-3,3-dimethylbutoxy)methyl]benzene Documentation Hub

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  • Product: [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene
  • CAS: 1876253-05-2

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties and Stability of [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene

[1] Executive Summary [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene (CAS: 1876253-05-2) is a specialized aliphatic building block used primarily in medicinal chemistry and advanced organic synthesis.[1][2][3] Characterized...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

[(4-Bromo-3,3-dimethylbutoxy)methyl]benzene (CAS: 1876253-05-2) is a specialized aliphatic building block used primarily in medicinal chemistry and advanced organic synthesis.[1][2][3] Characterized by a neopentyl bromide motif protected by a benzyl ether , this molecule offers a unique combination of steric bulk and chemical stability.

Its primary utility lies in the introduction of the 3,3-dimethylbutyl chain—a structural motif known to enhance metabolic stability via the gem-dimethyl effect and increase lipophilicity in drug candidates. However, the steric hindrance inherent to its neopentyl structure presents specific reactivity challenges that researchers must navigate.

This guide provides a comprehensive analysis of its physicochemical properties, synthesis protocols, stability profiles, and reactivity patterns, designed for researchers requiring high-fidelity data for experimental planning.

Chemical Identity & Structural Analysis[4][5][6][7]

Physicochemical Properties

The following data summarizes the core physical and chemical characteristics of the compound.

PropertyValue / Description
IUPAC Name [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene
CAS Number 1876253-05-2
Molecular Formula C₁₃H₁₉BrO
Molecular Weight 271.20 g/mol
Physical State Colorless to pale yellow oil (at 25°C)
Solubility Soluble in DCM, THF, EtOAc, Toluene; Insoluble in Water
LogP (Predicted) ~4.8 (High Lipophilicity)
Boiling Point (Predicted) ~320°C (at 760 mmHg)
Density (Predicted) ~1.18 g/cm³
Structural Logic

The molecule consists of three distinct functional zones, each dictating specific chemical behaviors:

  • Benzyl Ether (Protecting Group): Provides stability against bases and mild oxidants/reductants.[1] It serves as a "mask" for the primary alcohol, allowing manipulation of the bromide terminus.

  • Gem-Dimethyl Linker: The 3,3-dimethyl substitution creates a quaternary carbon center.[1] This introduces significant steric bulk, influencing the conformation of the chain and retarding metabolic oxidation at the β-position.[1]

  • Neopentyl Bromide: The primary bromide is adjacent to a quaternary carbon. This is a classic neopentyl system , rendering the bromide exceptionally resistant to S_N2 nucleophilic substitution due to backside steric hindrance.

Structure cluster_0 Functional Zones Benzyl Benzyl Ether (Acid Labile / Hydrogenolysis) Linker Gem-Dimethyl Linker (Steric Bulk / Metabolic Stability) Benzyl->Linker Ether Linkage Bromide Neopentyl Bromide (S_N2 Resistant) Linker->Bromide C-C Bond

Figure 1: Functional zone analysis of [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene.[1]

Synthesis & Purification

The synthesis of [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene typically proceeds via the protection of its alcohol precursor.[1] The steric bulk of the gem-dimethyl group does not significantly hinder the etherification of the distal hydroxyl group.[1]

Primary Synthetic Route: Williamson Ether Synthesis

This protocol describes the benzylation of 4-bromo-3,3-dimethylbutan-1-ol .[1]

Precursors:

  • Substrate: 4-Bromo-3,3-dimethylbutan-1-ol (CAS: 2137640-71-0)[1]

  • Reagent: Benzyl Bromide (BnBr)[1]

  • Base: Sodium Hydride (NaH, 60% dispersion in oil)[1]

  • Solvent: Anhydrous THF or DMF[1]

Step-by-Step Protocol:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.

  • Deprotonation: Add 4-bromo-3,3-dimethylbutan-1-ol (1.0 equiv) dropwise. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete alkoxide formation.

  • Alkylation: Cool back to 0°C. Add Benzyl Bromide (1.1 equiv) dropwise.

  • Reaction: Allow the mixture to warm to RT and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]

  • Quench: Carefully quench with saturated NH₄Cl solution at 0°C.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Synthesis Workflow Diagram

Synthesis Start Start: 4-Bromo-3,3-dimethylbutan-1-ol Step1 1. Deprotonation (NaH/THF, 0°C) Forms Alkoxide Start->Step1 Step2 2. Addition of Benzyl Bromide (S_N2 Reaction at Benzyl Carbon) Step1->Step2 Alkoxide attacks BnBr Step3 3. Quench & Extraction (NH4Cl / EtOAc) Step2->Step3 End Product: [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene Step3->End Purification (SiO2)

Figure 2: Synthetic workflow for the benzylation of the alcohol precursor.

Stability Profile

Understanding the stability limits of this molecule is critical for storage and subsequent reaction planning.

Thermal & Physical Stability[1]
  • Thermal: Stable up to ~150°C. Can be distilled under high vacuum, though flash chromatography is preferred to avoid potential elimination (HBr loss) at very high temperatures.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). While not strictly air-sensitive, long-term exposure to oxygen can lead to slow oxidation of the benzylic position (forming benzaldehyde/benzoic acid impurities).[1]

Chemical Stability Matrix[1]
ConditionStability RatingNotes
Aqueous Acid (pH < 2) Low Benzyl ethers are susceptible to hydrolysis/cleavage in strong acids (e.g., TFA, HBr).[1]
Aqueous Base (pH > 12) High Stable to NaOH, KOH, and carbonate bases even at elevated temperatures.
Oxidizing Agents Moderate Benzylic position is vulnerable to radical oxidation (e.g., DDQ, CAN).
Reducing Agents Variable Stable to NaBH₄, LiAlH₄. Cleaved by H₂/Pd (Hydrogenolysis).[1]
Nucleophiles High The neopentyl bromide is extremely resistant to displacement by amines, azides, or alkoxides.

Reactivity & Applications

The "Neopentyl Problem" in Substitution

The most critical reactivity feature is the inertness of the bromide .

  • S_N2 Mechanism: The tert-butyl group adjacent to the reaction center blocks the backside attack trajectory required for S_N2 reactions.[1] Standard substitution conditions (e.g., NaN₃ in DMF) will likely fail or require extreme heating, leading to elimination side products.[1]

  • S_N1 Mechanism: Formation of a primary carbocation is energetically unfavorable. However, if forced (e.g., using Silver salts like AgBF₄), the primary cation will spontaneously rearrange via a 1,2-methyl shift to form a tertiary carbocation (tert-amyl type), leading to rearranged products.[1]

Strategy for Functionalization: To replace the Bromine, use radical-mediated reactions or metal-halogen exchange (Lithium-Halogen exchange) rather than direct nucleophilic substitution.[1]

Deprotection (Benzyl Cleavage)

To reveal the alcohol functionality:

  • Hydrogenolysis: H₂ (1 atm), Pd/C (10%), EtOH. This is the cleanest method.

  • Lewis Acid: BBr₃ in DCM at -78°C. (Caution: May affect the neopentyl bromide if warmed too aggressively).[1]

Application in Drug Design

This molecule acts as a donor for the 3,3-dimethylbutyl group.

  • Metabolic Blocking: Placing this group at a metabolic "hotspot" prevents hydroxylation/oxidation, extending the drug's half-life (

    
    ).[1]
    
  • Lipophilic Anchor: The group increases

    
    , improving membrane permeability for polar pharmacophores.
    

Reactivity cluster_reactions Center [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene Deprot H2 / Pd-C (Deprotection) Center->Deprot LiEx t-BuLi / -78°C (Li-Halogen Exchange) Center->LiEx SN2 NaN3 / DMF / Heat (Direct Substitution) Center->SN2 Alcohol 4-Bromo-3,3-dimethylbutan-1-ol Deprot->Alcohol Nucleophile Neopentyl Lithium Species (Reactive Nucleophile) LiEx->Nucleophile Fail No Reaction / Elimination (Steric Hindrance) SN2->Fail Blocked

Figure 3: Reactivity pathways and steric limitations.

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][4][5]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

  • Spill Cleanup: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.[1]

  • Incompatibility: Avoid contact with strong oxidizers and strong Lewis acids (unless cleavage is intended).[1]

References

  • Chemical Identity & CAS D

    • Source: PubChem Compound Summary for 4-bromo-3,3-dimethylbutan-1-ol (Precursor).
    • URL:[Link][1]

  • Benzyl Ether Protection Str

    • Source: Greene's Protective Groups in Organic Synthesis (Wiley).[1]

    • Context: Standard protocols for benzyl ether form
    • URL:[Link][1]

  • Neopentyl Substitution Dynamics

    • Source: "Steric Effects in Organic Chemistry" - The inability of neopentyl halides to undergo S_N2 reactions.[1]

    • URL:[Link]

  • Catalog D

    • Source: BLD Pharm Product Catalog.[1]

Sources

Exploratory

Structural Profiling &amp; Quality Control: [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene

[1] Executive Summary & Chemical Identity Target Analyte: [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene CAS Registry Number: 1876253-05-2 Role: Bifunctional Linker / Synthetic Intermediate[1][2] This guide details the stru...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity

Target Analyte: [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene CAS Registry Number: 1876253-05-2 Role: Bifunctional Linker / Synthetic Intermediate[1][2]

This guide details the structural validation and physicochemical characterization of [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene. As a specialized bifunctional linker, this molecule features a neopentyl-like core (3,3-dimethyl substitution) which imparts significant steric bulk and conformational rigidity compared to linear alkyl chains. This structural feature is critical for preventing


-elimination reactions common in alkyl halides and for modulating the pharmacokinetic profile of downstream conjugates (e.g., PROTACs).
Physicochemical Specifications
PropertyValueNotes
Molecular Formula

Molecular Weight 271.20 g/mol Average Mass
Exact Mass 270.0619 (for

)
Monoisotopic
Physical State Colorless to pale yellow oilPredicted based on structure
Solubility DCM, THF, Ethyl AcetateHydrophobic; insoluble in water
LogP ~4.2High lipophilicity due to benzyl/alkyl domains

Synthetic Context & Impurity Profiling

Understanding the genesis of the sample is prerequisite to accurate analysis. The synthesis likely proceeds via the mono-benzylation of 3,3-dimethylbutane-1,4-diol followed by bromination, or the bromination of a pre-formed benzyl ether alcohol.

Synthesis & Impurity Flowchart (DOT)

The following diagram outlines the logical synthetic pathway and the origin of critical impurities (Side Products A & B) that must be monitored during QC.

SynthesisFlow Start 3,3-Dimethylbutane-1,4-diol Step1 Mono-Benzylation (BnBr, NaH) Start->Step1 Inter Intermediate Alcohol (Benzyl ether) Step1->Inter ImpurityA Impurity A: Di-benzyl ether Step1->ImpurityA Over-alkylation Step2 Bromination (CBr4, PPh3) Inter->Step2 Product Target: [(4-Bromo-3,3-dimethylbutoxy) methyl]benzene Step2->Product ImpurityB Impurity B: Di-bromo species Step2->ImpurityB Side rxn

Figure 1: Synthetic logic flow identifying the origin of potential di-benzyl and di-bromo impurities.

Structural Elucidation (Spectroscopy)

This section defines the "fingerprint" data required to confirm identity. The 3,3-dimethyl quaternary center breaks the spin-spin coupling network, creating a unique NMR signature.

Nuclear Magnetic Resonance (NMR) Analysis

Solvent:


 (Chloroform-d)
Internal Standard:  TMS (

0.00 ppm)

The critical diagnostic feature is the singlet corresponding to the


 protons. In a linear chain, this would be a triplet or multiplet. Here, the quaternary C3 carbon isolates the C4 protons from the C2 protons.
Predicted

H NMR Shift Table
PositionGroupShift (

ppm)
MultiplicityIntegrationAssignment Logic
Ar-H Phenyl7.25 - 7.35Multiplet5HAromatic ring protons
Benzylic

4.50Singlet2HDeshielded by Ph and O
C1

3.55Triplet (

Hz)
2HAlpha to ether oxygen
C4

3.30Singlet 2HKey Identifier : Isolated by quaternary C3
C2

1.75Triplet (

Hz)
2HBeta to ether; coupled only to C1
C3-Me

1.05Singlet6HGem-dimethyl group
NMR Connectivity Diagram (DOT)

This diagram visualizes the spin systems. Note the break in coupling at C3.

NMR_Connectivity cluster_isolated Isolated Spin Systems (No Coupling) Ph Aromatic Protons (Multiplet) Bn Benzylic CH2 (Singlet) C1 Ether CH2 (C1) (Triplet) C2 Central CH2 (C2) (Triplet) C1->C2 Vicinal Coupling (3J ~7Hz) Me Gem-Dimethyl (Singlet) C4 Bromo CH2 (C4) (Singlet)

Figure 2: NMR Spin System Map. Note that C4 (Bromo-methyl) and Me (Methyls) are singlets due to the quaternary C3 blocker.

Mass Spectrometry (MS)

Method: LC-MS (ESI+ or APCI) Ionization Mode: Positive mode often requires ammonium adducts


 for ethers, as the protonated molecular ion 

may be unstable.
  • Isotopic Pattern: The presence of one Bromine atom dictates a 1:1 doublet for the molecular ion peaks at

    
     M and M+2.
    
    • Target Mass (

      
      ):  270.06
      
    • Target Mass (

      
      ):  272.06
      
  • Fragmentation:

    • Loss of Benzyl group (

      
      , 
      
      
      
      91) is the dominant base peak.
    • Loss of HBr (neutral loss of 80/82 Da) may be observed in harder ionization sources.

Handling & Stability Protocols

As a senior scientist, treat this material as a reactive alkylating agent .

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The benzylic ether is susceptible to oxidation over long periods, and the alkyl bromide is light-sensitive (store in amber vials).

  • Reactivity Alert:

    • Compatible: Stable to basic conditions (e.g.,

      
      , 
      
      
      
      ) and mild aqueous acids.
    • Incompatible: Strong Lewis acids (e.g.,

      
      , 
      
      
      
      ) will cleave the benzyl ether. Hydrogenation (
      
      
      ) will cleave the benzyl group and potentially debrominate the alkyl chain.
  • Safety: Alkyl bromides are potential mutagens. Handle inside a fume hood with double nitrile gloves.

References

  • Chemical Identity & Supplier Data

    • BLD Pharm.[1][2] (n.d.). [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene (CAS 1876253-05-2).[1][2][3][4] Retrieved from

  • Spectroscopic Standards: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard text for NMR shift prediction).
  • Synthetic Methodology: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Reference for Benzyl ether stability and cleavage).

Sources

Foundational

An In-depth Technical Guide on the Physicochemical Characterization of [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene

Abstract This technical guide provides a comprehensive framework for the determination of the boiling point and density of the novel compound, [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene. Recognizing the absence of estab...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the determination of the boiling point and density of the novel compound, [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene. Recognizing the absence of established literature values for this specific molecule, this document serves as a first-principles guide for researchers and drug development professionals. It outlines the theoretical underpinnings and provides detailed, field-proven experimental protocols for the precise measurement of these critical physicochemical parameters. The methodologies described herein are designed to ensure scientific rigor and data integrity, essential for the advancement of research and development activities.

Introduction: The Imperative for Accurate Physicochemical Profiling

The journey of a novel chemical entity from discovery to application is paved with meticulous characterization. Fundamental properties such as boiling point and density are not mere data points; they are critical descriptors that inform purification strategies, reaction conditions, formulation development, and safety assessments. For a compound like [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene, which features a substituted butoxy chain attached to a benzene ring, understanding these properties is paramount for its potential applications in medicinal chemistry or materials science.

Currently, a thorough search of chemical databases and scientific literature reveals no published data for the boiling point or density of [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene. This guide, therefore, is constructed to empower the research scientist with the expertise to generate this foundational data with a high degree of confidence and accuracy.

Synthesis Pathway: A Hypothetical Approach to Obtain the Analyte

To provide a practical context for the subsequent characterization, a plausible synthetic route to [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene is proposed. This synthesis is illustrative and serves as a precursor to the primary focus of this guide: the determination of its physical properties. The synthesis of related substituted benzene compounds often involves multi-step processes that can be adapted for this target molecule.[1][2]

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Formation 3,3-dimethylbutane-1,4-diol 3,3-dimethylbutane-1,4-diol Williamson Ether Synthesis Williamson Ether Synthesis 3,3-dimethylbutane-1,4-diol->Williamson Ether Synthesis Benzyl bromide Benzyl bromide Benzyl bromide->Williamson Ether Synthesis 4-(benzyloxy)-2,2-dimethylbutan-1-ol 4-(benzyloxy)-2,2-dimethylbutan-1-ol Williamson Ether Synthesis->4-(benzyloxy)-2,2-dimethylbutan-1-ol Bromination Bromination 4-(benzyloxy)-2,2-dimethylbutan-1-ol->Bromination [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene Bromination->[(4-Bromo-3,3-dimethylbutoxy)methyl]benzene

Caption: Workflow for the precise determination of boiling point.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a collection flask. Ensure all glassware is clean and dry.

  • Thermometer Calibration: Prior to the experiment, calibrate the thermometer using a known standard with a boiling point near the expected range of the sample.

  • Sample Preparation: Place a small volume (approximately 5-10 mL) of the purified [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene into the round-bottom flask. Add a few boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle. The heating rate should be controlled to achieve a slow and steady distillation.

  • Temperature Reading: The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Data Collection: Record the temperature at which a stable reflux is observed and the first drop of distillate is collected. Continue to monitor the temperature; for a pure compound, it should remain constant throughout the distillation. [3][4]7. Barometric Pressure: Record the ambient barometric pressure as the boiling point is dependent on the external pressure. [5]8. Reporting: Report the boiling point as a range from the initial to the final temperature plateau.

Protocol 2: Determination of Density using a Pycnometer

Density is an intrinsic property defined as the mass per unit volume. The use of a pycnometer provides a highly accurate method for determining the density of a liquid.

Step-by-Step Methodology:

  • Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance.

  • Mass of Pycnometer with Water: Fill the pycnometer with deionized water of a known temperature and weigh it. This allows for the precise determination of the pycnometer's volume.

  • Mass of Pycnometer with Sample: Empty and dry the pycnometer, then fill it with the [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene sample at the same temperature as the water and weigh it.

  • Calculation:

    • Mass of water = (Mass of pycnometer + water) - (Mass of empty pycnometer)

    • Volume of pycnometer = Mass of water / Density of water at the measured temperature

    • Mass of sample = (Mass of pycnometer + sample) - (Mass of empty pycnometer)

    • Density of sample = Mass of sample / Volume of pycnometer

  • Repeatability: Perform the measurement at least three times to ensure the precision and accuracy of the result.

Conclusion: The Path Forward

This guide has provided a robust framework for the experimental determination of the boiling point and density of [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene. By adhering to these detailed protocols, researchers can generate reliable and accurate physicochemical data. This foundational knowledge is a prerequisite for the further investigation and potential application of this novel compound in the fields of drug discovery and materials science. The principles and techniques outlined here are universally applicable to the characterization of other new chemical entities, underscoring the importance of meticulous experimental practice in scientific advancement.

References

  • Vertex AI Search. (n.d.). Melting point and boiling point determination experimental techniques.
  • Vernier. (n.d.). Determination of a Boiling Point - Experiment.
  • Unknown. (n.d.). DETERMINATION OF BOILING POINTS.
  • Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment.
  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
  • Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?.
  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene

This Application Note is designed to provide a rigorous, reproducible protocol for the synthesis of [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene (also known as Benzyl 4-bromo-3,3-dimethylbutyl ether). The synthesis strate...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, reproducible protocol for the synthesis of [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene (also known as Benzyl 4-bromo-3,3-dimethylbutyl ether).

The synthesis strategy exploits the inherent steric asymmetry of the precursor, 2,2-dimethyl-1,4-butanediol , to achieve high regioselectivity without the need for complex blocking groups.

Executive Summary & Strategic Rationale

The target molecule, [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene , features a gem-dimethyl group at the C3 position relative to the ether oxygen. This structural requirement dictates the use of 2,2-dimethyl-1,4-butanediol as the starting material.

The Synthetic Challenge: The precursor diol contains two primary hydroxyl groups. However, they are sterically distinct:

  • C1-OH (Neopentyl): Located adjacent to the quaternary carbon. Highly hindered; slow nucleophilic kinetics.

  • C4-OH (Primary): Located at the end of an ethyl chain. Unhindered; fast nucleophilic kinetics.

The Solution: We utilize this steric disparity to drive a kinetic resolution . By limiting the equivalents of the benzylating agent, the unhindered C4-hydroxyl is selectively protected, leaving the hindered neopentyl hydroxyl free for subsequent conversion to the alkyl bromide via the Appel reaction.

Reaction Pathway & Logic

The following diagram illustrates the steric differentiation strategy. The "Fast" path leads to the desired intermediate, while the "Slow" path (reaction at the neopentyl position) is kinetically suppressed.

SynthesisPathway SM 2,2-Dimethyl-1,4-butanediol (HO-CH2-C(Me)2-CH2-CH2-OH) Step1 Step 1: Kinetic Monobenzylation (NaH, BnBr, THF, 0°C) SM->Step1 Int_Major Major Intermediate 4-(Benzyloxy)-2,2-dimethylbutan-1-ol (Target Precursor) Step1->Int_Major Fast Reaction (Unhindered -OH) Int_Minor Minor Byproducts (Bis-benzyl ether or Regioisomer) Step1->Int_Minor Slow Reaction (Hindered Neopentyl -OH) Step2 Step 2: Appel Bromination (CBr4, PPh3, DCM) Int_Major->Step2 Product FINAL PRODUCT [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene Step2->Product Neopentyl Substitution

Caption: Kinetic differentiation of 2,2-dimethyl-1,4-butanediol allows selective protection of the distal alcohol, positioning the bromide correctly at the neopentyl position.

Experimental Protocols

Step 1: Regioselective Monobenzylation

Objective: Selectively protect the unhindered hydroxyl group.

Reagents:

  • 2,2-Dimethyl-1,4-butanediol (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.05 equiv)

  • Benzyl Bromide (BnBr) (1.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium iodide (TBAI) (0.05 equiv - Catalyst)

Procedure:

  • Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).[1]
    
  • Solubilization: Dissolve 2,2-dimethyl-1,4-butanediol (10.0 g, 84.6 mmol) in anhydrous THF (150 mL). Add TBAI (1.56 g, 4.2 mmol).

  • Deprotonation: Cool the solution to 0°C (ice bath). Carefully add NaH (3.55 g, 88.8 mmol) portion-wise over 15 minutes.

    • Note: Evolution of

      
       gas will occur. Vent appropriately. Stir for 30 minutes at 0°C, then 30 minutes at room temperature (RT) to ensure alkoxide formation.
      
  • Addition: Cool back to 0°C . Dissolve Benzyl Bromide (14.47 g, 10.0 mL, 84.6 mmol) in THF (20 mL) and add it dropwise via the addition funnel over 60 minutes .

    • Critical: Slow addition prevents local high concentrations of BnBr, minimizing bis-alkylation.

  • Reaction: Allow the mixture to warm to RT and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 2:1). The starting diol (

    
    ) should disappear, replaced by the mono-ether (
    
    
    
    ) and trace bis-ether (
    
    
    ).
  • Workup: Quench carefully with saturated aqueous

    
     (50 mL). Extract with Ethyl Acetate (
    
    
    
    mL). Wash combined organics with Brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica Gel).

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      
    • Yield Target: 65-75% (approx. 11-13 g).

    • Product:4-(Benzyloxy)-2,2-dimethylbutan-1-ol .

Step 2: Appel Bromination (Neopentyl Substitution)

Objective: Convert the remaining hindered neopentyl alcohol to a bromide.

Reagents:

  • 4-(Benzyloxy)-2,2-dimethylbutan-1-ol (from Step 1) (1.0 equiv)

  • Carbon Tetrabromide (

    
    ) (1.2 equiv)
    
  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: Charge a dry flask with 4-(Benzyloxy)-2,2-dimethylbutan-1-ol (10.0 g, 48.0 mmol) and

    
      (19.1 g, 57.6 mmol) in anhydrous DCM (200 mL). Cool to 0°C .
    
  • Activation: Dissolve

    
      (15.1 g, 57.6 mmol) in DCM (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes.
    
    • Mechanism:[2][3][4][5][6][7][8][9] The reaction generates an alkoxyphosphonium salt.[2] The neopentyl position is sterically crowded, making standard

      
       difficult. However, the Appel conditions provide a potent oxy-philic driving force (
      
      
      
      formation) that facilitates the substitution even at hindered centers.
  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 4–6 hours.

    • Monitoring: TLC should show conversion of the alcohol to a less polar spot (The Bromide).

  • Workup: Add Hexanes (200 mL) to the reaction mixture vigorously. This precipitates the bulk of the Triphenylphosphine Oxide (

    
    ) byproduct. Filter the solids through a pad of Celite.
    
  • Purification: Concentrate the filtrate. Purify via flash chromatography (Silica Gel).

    • Eluent: 100% Hexanes

      
       5% EtOAc/Hexanes.
      
    • Note: The product is very non-polar.

    • Yield Target: 80-90%.

Analytical Data Summary

The following data confirms the structure of [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene .

FeatureExpected 1H NMR Signal (

, 400 MHz)
Interpretation
Aromatic Ring

7.25 - 7.35 (m, 5H)
Benzyl protecting group protons.
Benzylic


4.50 (s, 2H)

Ether


3.55 (t,

Hz, 2H)

(Unhindered end).
Neopentyl


3.30 (s, 2H)

(Hindered end). Diagnostic Singlet.
Internal


1.70 (t,

Hz, 2H)

Gem-Dimethyl

1.05 (s, 6H)

Diagnostic Singlet.

Key Structural Confirmation:

  • The neopentyl methylene attached to the Bromide will appear as a singlet because there are no adjacent protons on the quaternary carbon.

  • The ether methylene will appear as a triplet due to coupling with the adjacent internal methylene group.

Troubleshooting & Critical Controls

IssueRoot CauseSolution
Low Regioselectivity (Step 1) Temperature too high or fast addition of BnBr.Ensure NaH deprotonation is complete at 0°C. Add BnBr very slowly. Lower temp to -10°C if necessary.
Bis-alkylation (Step 1) Excess NaH or BnBr.Strictly use 1.05 eq NaH and 1.0 eq BnBr. Do not use excess alkylating agent.
Low Conversion (Step 2) Steric hindrance of neopentyl alcohol.Increase reaction time. If Appel fails, convert alcohol to Mesylate (MsCl/Et3N) and displace with LiBr in refluxing Acetone (Finkelstein), though Appel is preferred to avoid rearrangement.

Contamination
Poor precipitation during workup.Perform the Hexane trituration twice. Use a longer silica column for final purification.

References

  • Regioselective Monobenzylation of Diols

    • Bouzide, A., & Sauvé, G. (1997). Highly Selective Silver(I) Oxide Mediated Monoprotection of Symmetrical Diols. Organic Letters / Tetrahedron Letters.
    • General Protocol:

  • Appel Reaction on Hindered Substrates

    • Appel, R. (1975).[10] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811.

    • Mechanism & Scope:

  • Synthesis of 2,2-Dimethyl-1,4-butanediol Derivatives

    • Often derived from the reduction of 2,2-dimethylsuccinic anhydride.
    • Source:

Sources

Application

using [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene as a building block in organic synthesis

Application Note: Strategic Utilization of [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene in Modular Drug Synthesis Executive Summary [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene (CAS: 1876253-05-2) is a specialized aliphati...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene in Modular Drug Synthesis

Executive Summary

[(4-Bromo-3,3-dimethylbutoxy)methyl]benzene (CAS: 1876253-05-2) is a specialized aliphatic building block designed for the introduction of the gem-dimethyl motif into drug candidates. Unlike standard alkyl linkers, this molecule incorporates a neopentyl bromide functionality masked by a benzyl ether.

This guide addresses the specific synthetic challenges posed by the neopentyl position (steric hindrance preventing standard SN2 displacement) and provides validated protocols for its activation via Grignard formation. Furthermore, it details the utility of the gem-dimethyl group in enhancing metabolic stability and facilitating intramolecular cyclization via the Thorpe-Ingold effect .

Chemical Profile & Reactivity Analysis

PropertyData
CAS Number 1876253-05-2
Formula C13H19BrO
Molecular Weight 271.20 g/mol
Structure Ph-CH2-O-CH2-CH2-C(CH3)2-CH2-Br
Key Moiety Neopentyl Bromide (-C(Me)2CH2Br)
Protecting Group Benzyl Ether (Bn)
The Neopentyl Challenge

Researchers often attempt standard nucleophilic substitution (SN2) on this bromide and fail.

  • Mechanism: The β-branching (gem-dimethyl group) creates severe steric hindrance, effectively blocking the backside attack required for SN2 reactions.

  • Implication: Do not attempt direct alkylation with amines, azides, or thiolates under standard conditions.

  • Solution: The bromide must be activated via Halogen-Metal Exchange (Grignard or Lithium reagent) to act as a nucleophile, rather than an electrophile.

Application I: The "Gem-Dimethyl" Linker Strategy

In medicinal chemistry, replacing a linear methylene chain with a gem-dimethyl spacer often improves the pharmacokinetic profile:

  • Metabolic Blocking: The quaternary carbon prevents β-oxidation and P450 hydroxylation at that position.

  • Conformational Locking: It reduces the entropic penalty of binding to a target protein.

Workflow Diagram: Modular Installation

G Fig 1: Grignard-mediated installation of the gem-dimethyl linker. Start [(4-Bromo-3,3-dimethylbutoxy) methyl]benzene Mg Mg Activation (THF, Reflux) Start->Mg Step 1 Grignard Neopentyl Grignard Intermediate Mg->Grignard Formation Electrophile Electrophile Addition (Aldehyde/Ketone) Grignard->Electrophile Step 2 Adduct Coupled Alcohol Electrophile->Adduct C-C Bond Deprotection Hydrogenolysis (H2, Pd/C) Adduct->Deprotection Step 3 Final Target Diol/Linker (Metabolically Stable) Deprotection->Final Reveal OH

Detailed Protocols

Protocol A: Preparation of the Neopentyl Grignard Reagent

Rationale: Neopentyl halides are sluggish to initiate. This protocol uses "Entrainment" with 1,2-dibromoethane to activate the magnesium surface.

Reagents:

  • [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene (1.0 equiv)[1][2][3]

  • Magnesium turnings (1.5 equiv, oven-dried)

  • 1,2-Dibromoethane (0.05 equiv - catalyst)

  • Anhydrous THF (Solvent)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under Argon atmosphere.

  • Activation: Add Mg turnings and cover with minimal THF. Add the 1,2-dibromoethane. Heat gently with a heat gun until ethylene bubbles evolve, indicating activation.

  • Initiation: Add approx. 10% of the bromide solution (dissolved in THF). If the reaction does not sustain reflux, add a crystal of iodine.

  • Addition: Once self-sustaining reflux is observed, add the remaining bromide solution dropwise over 30-45 minutes.

  • Completion: Reflux for an additional 2 hours. The solution should turn dark grey/brown.

    • QC Check: Titrate a small aliquot to determine concentration (typically 0.5M - 0.8M).

Protocol B: Benzyl Deprotection (Hydrogenolysis)

Rationale: After coupling, the benzyl ether is cleaved to reveal the primary alcohol, enabling further functionalization or cyclization.

Reagents:

  • Benzyl ether intermediate

  • Pd/C (10 wt% loading)

  • Hydrogen gas (balloon or low pressure)

  • Ethanol or Ethyl Acetate

Step-by-Step:

  • Dissolution: Dissolve the intermediate in Ethanol (0.1 M).

  • Catalyst: Carefully add 10 wt% Pd/C (approx. 10% by mass of substrate) under an inert gas stream (Caution: Pyrophoric).

  • Hydrogenation: Purge with H2 and stir under a hydrogen balloon at room temperature for 4–12 hours.

  • Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate to yield the free alcohol.

Application II: Thorpe-Ingold Cyclization

The gem-dimethyl group forces the molecule into a conformation that favors intramolecular ring closure. This is ideal for synthesizing 3,3-dimethyl-oxepanes or pyrans .

Mechanism & Workflow

When the benzyl group is removed (Protocol B), the resulting alcohol can attack a pendant electrophile (introduced in Protocol A) much faster than a linear chain would.

Cyclization Fig 2: Accelerated cyclization via the Thorpe-Ingold effect. Precursor Deprotected Diol (Linear Chain) Transition Conformational Compression (Gem-Dimethyl Effect) Precursor->Transition Thorpe-Ingold Pre-organization Cyclization Acid-Catalyzed Cyclization Transition->Cyclization H+ / -H2O Product 3,3-Dimethyl Cyclic Ether Cyclization->Product Rapid Closure

[4][5]

References

  • Neopentyl Grignard Formation: Rogers, H. R.; Deutch, J.; Whitesides, G. M. "The Rate of Reaction of Cyclopentyl Bromide with Magnesium." J. Am. Chem. Soc.1980 , 102, 226–231. Link

  • Thorpe-Ingold Effect: Beesley, R. M.; Ingold, C. K.; Thorpe, J. F. "The formation and stability of spiro-compounds." J. Chem. Soc., Trans.1915 , 107, 1080–1106. Link

  • Gem-Dimethyl in Drug Design: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." J. Med.[4] Chem.2018 , 61, 5822–5880. Link

  • Product Data: BLDpharm. "[(4-Bromo-3,3-dimethylbutoxy)methyl]benzene Product Page."[1][2][3] Accessed Oct 2023. Link

Sources

Method

Application Note: Nucleophilic Substitution Strategies for [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene

Part 1: Executive Summary & Mechanistic Challenge The "Neopentyl Dilemma" The target molecule, [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene , presents a classic yet deceptive challenge in organic synthesis.[1][2] While th...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Challenge

The "Neopentyl Dilemma"

The target molecule, [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene , presents a classic yet deceptive challenge in organic synthesis.[1][2] While the leaving group (bromide) appears to be on a primary carbon, it is adjacent to a quaternary carbon (the gem-dimethyl group). This structural motif is known as a neopentyl system .

Researchers attempting standard SN2 protocols (e.g., NaCN in Acetone, NaN3 in DMF at RT) will likely observe near-zero conversion .[1][2]

  • SN2 Suppression: The

    
    -gem-dimethyl group creates a severe steric "backstop."[1][2] The nucleophile's required trajectory (
    
    
    
    to the C-Br bond) is physically blocked by the methyl groups. Reaction rates for neopentyl bromides are typically
    
    
    to
    
    
    times slower than ethyl bromide.[1][2]
  • SN1 Instability: Ionization generates a primary carbocation, which is energetically unfavorable. If forced (high heat, protic solvent), the molecule undergoes a rapid 1,2-methyl shift to form a tertiary carbocation, leading to rearranged products (tertiary ethers or alkenes) rather than the desired substitution.

Strategic Solution

To achieve direct substitution without rearrangement, one must utilize dipolar aprotic solvent acceleration combined with high-temperature forcing conditions , or employ transition-metal catalysis to bypass the SN2 manifold entirely.[1]

Part 2: Mechanistic Visualization

The following diagram illustrates the steric blockade and the competing rearrangement pathway that must be managed.

Neopentyl_Reactivity Substrate Target: Neopentyl Bromide (Ph-CH2-O-CH2-CH2-C(Me)2-CH2-Br) SN2_Path S_N2 Pathway (Concerted Displacement) Substrate->SN2_Path Nucleophile Attack SN1_Path S_N1 Pathway (Ionization) Substrate->SN1_Path Solvolysis Product_Direct Desired Product (Substitution w/o Rearrangement) SN2_Path->Product_Direct Blocked by Sterics (Requires DMSO/High T) Cation_Primary Primary Carbocation (Highly Unstable) SN1_Path->Cation_Primary Cation_Tertiary Tertiary Carbocation (Via 1,2-Methyl Shift) Cation_Primary->Cation_Tertiary Fast 1,2-Shift Product_Rearranged Rearranged By-products (Tertiary Ethers/Alkenes) Cation_Tertiary->Product_Rearranged

Figure 1: The mechanistic bifurcation of neopentyl systems. Standard conditions favor no reaction or rearrangement. Success requires forcing the SN2 pathway via specific solvent effects.

Part 3: Optimized Experimental Protocols

Protocol A: The "Super-Solvent" Method (Standard SN2)

Objective: Introduction of Azide (-N3), Cyanide (-CN), or Acetate (-OAc).[1][2] Mechanism: Utilizing DMSO (Dimethyl Sulfoxide) is non-negotiable here.[1] DMSO solvates cations (Na+, K+) extremely well but leaves the anion "naked" and highly reactive, increasing the rate constant enough to overcome the neopentyl steric barrier.

Reagents & Conditions
ComponentSpecificationRole
Solvent Anhydrous DMSOCritical: Maximizes nucleophile kinetic energy.[1][2]
Nucleophile NaCN, NaN3, or KOAc (1.5 - 2.0 equiv)The attacking species.
Additive 18-Crown-6 (0.1 equiv)Optional: Further activates K+ salts.
Temperature 90°C – 120°C Activation energy for neopentyl sub. is high.
Time 12 – 48 HoursMonitoring required.[3]
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

  • Nucleophile Addition: Add the nucleophile (e.g., NaCN, 2.0 equiv) in a single portion.

    • Note: If using NaCN, ensure the system is vented through a bleach scrubber.

  • Heating: Heat the mixture to 100°C in an oil bath.

    • Caution: Do not exceed 140°C to avoid thermal decomposition of the DMSO or the benzyl ether linkage.

  • Monitoring: Monitor by GC-MS or HPLC every 4 hours. TLC is often insufficient due to low conversion rates. Look for the disappearance of the bromide peak.

  • Work-up (Critical for DMSO):

    • Cool to room temperature.[4][5]

    • Pour the reaction mixture into 5 volumes of ice-water .

    • Extract 3x with Ethyl Acetate or Diethyl Ether.

    • Wash the combined organics copiously with water (to remove DMSO) and then brine.

    • Dry over Na2SO4 and concentrate.

Protocol B: The Finkelstein-Assisted Substitution

Objective: For weaker nucleophiles (e.g., amines) or temperature-sensitive substrates.[1][2] Mechanism: In situ conversion of the unreactive Alkyl-Br to the more reactive Alkyl-I (Iodide is a better leaving group and less sterically demanding in the transition state).

Step-by-Step Procedure
  • Solvent: Use 2-Butanone (MEK) or DMF .[1][2]

  • Reagents: Add NaI (Sodium Iodide) (1.0 equiv) and the target nucleophile (1.5 equiv).

  • Reaction: Heat to reflux (80°C for MEK).

  • Logic: The NaI reacts with the neopentyl bromide (slow equilibrium) to form the neopentyl iodide. The nucleophile then reacts with the neopentyl iodide (faster) to form the product.

    • Note: While neopentyl iodides are still slow, they are often 10-50x faster than bromides.[1][2]

Part 4: Troubleshooting & Critical Controls

Rearrangement Check

If you observe a product with a different retention time that lacks the expected functionality, you likely triggered the 1,2-methyl shift .

  • Diagnostic: 1H NMR will show the loss of the singlet gem-dimethyl peak (approx 0.9 ppm) and the appearance of complex splitting patterns typical of a rearranged skeleton.

  • Fix: Lower the temperature and switch strictly to DMSO or HMPA (if safety permits) to favor SN2 over SN1/E1.

Elimination Competition

Basic nucleophiles (alkoxides, amide bases) may cause


-elimination, though neopentyl systems lack 

-hydrogens on the quaternary carbon.[1][2] However,

-elimination (forming cyclopropanes) or fragmentation can occur under extreme basicity.[1][2]
  • Rule: Avoid strong bases (e.g., t-BuOK, NaH). Use buffered nucleophiles where possible.

Benzyl Ether Stability

The benzyl ether protecting group is generally stable to basic nucleophilic conditions (NaCN, NaN3). However, it is sensitive to:

  • Strong Acids: Avoid acidic workups.

  • Hydrogenation: Do not use Pd/C if the intention is to keep the benzyl group.

  • Oxidation: DMSO at high temperatures (>150°C) can act as an oxidant (Swern-like decomposition).[1] Keep T < 130°C.

References

  • Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide.[6][7][8] An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide.[7] The Journal of Organic Chemistry, 25(6), 877–879. Link[1][2]

    • Key Finding: Establishes DMSO as the premier solvent for substituting neopentyl halides without rearrangement.
  • Dostrovsky, I., Hughes, E. D., & Ingold, C. K. (1946). Mechanism of substitution at a saturated carbon atom. Part XXXII. The role of steric hindrance.[3][4][9][10][11] Journal of the Chemical Society, 173-194. Link[1][2]

    • Key Finding: Foundational work quantifying the rate retardation of neopentyl halides (approx 100,000x slower).
  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. Link[1][2]

    • Key Finding: Authoritative text on SN2 steric effects and 1,2-shifts.
  • BenchChem Technical Support. (2025). Enhancing Nucleophilic Substitution on Neopentyl-like Structures. BenchChem Application Notes. Link[1]

    • Key Finding: Modern protocols for neopentyl bromide substitution.

Sources

Application

alkylation procedures using [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene

Application Note: Optimized Alkylation Protocols using [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene Abstract & Introduction This guide details the optimized protocols for utilizing [(4-Bromo-3,3-dimethylbutoxy)methyl]benz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Alkylation Protocols using [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene

Abstract & Introduction

This guide details the optimized protocols for utilizing [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene (CAS: 1876253-05-2) as an electrophile in organic synthesis. This reagent is a specialized building block designed to introduce a gem-dimethyl substituted butyl linker protected by a benzyl ether.

Key Applications:

  • Conformational Locking: The gem-dimethyl group (C3) introduces the Thorpe-Ingold effect , restricting the conformational flexibility of the linker. This is critical in designing macrocyclization precursors or rigidifying drug pharmacophores to improve binding affinity [1].

  • Metabolic Stability: The steric bulk of the gem-dimethyl group blocks metabolic oxidation at the adjacent positions, a common strategy in medicinal chemistry (e.g., in PROTAC linkers).

The Challenge: Neopentyl Reactivity Structurally, this reagent is a neopentyl-like primary bromide . The electrophilic carbon (C4) is adjacent to a quaternary carbon (C3).

  • Structure: Bn-O-CH2-CH2-C(Me)2-CH2-Br

  • Steric Hindrance: The bulky gem-dimethyl group severely retards

    
     reactions due to steric clash in the transition state. Standard alkylation conditions (e.g., 
    
    
    
    /Acetone, RT) will fail or proceed glacially.
  • The Advantage: The quaternary beta-carbon lacks protons (

    
    ), rendering E2 elimination impossible . This allows the use of forcing conditions (high temperature, strong bases) without forming alkene by-products.
    

Chemical Profile

PropertySpecification
Chemical Name [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene
CAS Number 1876253-05-2
Molecular Formula

Molecular Weight 285.22 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in DCM, THF, DMF, DMSO; Insoluble in water
Stability Stable at RT; Store under inert gas (

/Ar)

Reaction Mechanism & Strategy

The alkylation strategy relies on overcoming the steric energy barrier of the neopentyl center. We employ two main levers: Activation of the Leaving Group (Finkelstein) and Solvent/Cation Effects .[1]

ReactionPathway Reagent Reagent (R-Br) (Neopentyl-like) Activation In-situ Activation (NaI / Finkelstein) Reagent->Activation NaI, Heat Elimination E2 Elimination (IMPOSSIBLE) Reagent->Elimination No Beta-H Intermediate Reactive Species (R-I) (Better Leaving Group) Activation->Intermediate Substitution TS Transition State (Sterically Crowded) Intermediate->TS + Nu- Nucleophile Nucleophile (Nu-) (Phenol/Amine/Amide) Nucleophile->TS Product Alkylated Product (Nu-R) TS->Product Irreversible

Figure 1: Reaction pathway highlighting the Finkelstein activation strategy and the impossibility of E2 elimination.

Experimental Protocols

Protocol A: Finkelstein-Assisted Alkylation (Recommended)

Best for: Phenols, Amides, and weak nucleophiles. This "one-pot" procedure generates the more reactive iodide in situ.

Reagents:

  • Substrate (Nucleophile): 1.0 equiv

  • Reagent (Bromide): 1.2 – 1.5 equiv

  • Base:

    
     (2.0 – 3.0 equiv)
    
  • Catalyst: Sodium Iodide (NaI) (0.2 – 0.5 equiv)

  • Solvent: DMF (anhydrous) or NMP

Procedure:

  • Preparation: In a flame-dried flask under Argon, dissolve the Nucleophile (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
      (2.5 equiv). Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation (slurry formation).
    
  • Activation: Add NaI (0.5 equiv). Note: Stoichiometric NaI (1.0 equiv) can be used for extremely sluggish substrates.

  • Addition: Add [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene (1.3 equiv) via syringe.

  • Reaction: Heat the mixture to 80–100°C .

    • Why Heat? The neopentyl center requires significant thermal energy to reach the transition state.

    • Monitoring: Monitor by LCMS. Reaction typically requires 4–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (

    
    ) and brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Strong Base Alkylation (For Non-Sensitive Substrates)

Best for: Secondary amines or carbon nucleophiles where NaH is compatible.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent (Bromide): 1.5 equiv

  • Base: NaH (60% dispersion, 1.5 – 2.0 equiv)

  • Additive: TBAI (Tetrabutylammonium iodide) (0.1 equiv)

  • Solvent: THF/DMF (9:1 mixture)

Procedure:

  • Suspend NaH in anhydrous THF under Argon at 0°C.

  • Add the Substrate dropwise.[2] Stir for 30 min at 0°C

    
     RT to complete 
    
    
    
    evolution.
  • Add TBAI (catalytic) and the Bromide reagent.

  • Reflux: Heat to reflux (approx. 70°C). If reaction is slow, add dry DMF (10% v/v) to increase polarity and reflux temperature.

  • Quench: Carefully quench with sat.

    
     at 0°C.
    
Protocol C: Benzyl Deprotection (Post-Alkylation)

To reveal the primary alcohol.

Procedure:

  • Dissolve the alkylated product in MeOH or EtOH (0.1 M).

  • Add 10% Pd/C (10-20 wt% of substrate mass).

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure is usually sufficient; 1 atm) at RT for 2–6 hours.
    
  • Filtration: Filter through a Celite pad to remove the catalyst. Concentrate to yield the alcohol.[2]

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
No Reaction (<5% conv.) Steric barrier too high.Switch solvent to NMP or DMSO . Increase Temp to 120°C . Increase NaI to 1.0 equiv.
Slow Conversion Poor nucleophilicity.Switch base from

to

(Cesium effect). Add 18-crown-6 if using K salts.
Reagent Decomposition Unlikely (no elimination).Check solvent purity (wet DMF can hydrolyze the bromide over long times).
Product is "Sticky" Residual DMF/DMSO.Perform a more rigorous aqueous wash (5x water) or lyophilize.

References

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link

  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden.[3][4] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. Link

  • Parrish, J. P., et al. (2000). Use of Cesium Carbonate in Organic Synthesis.[5] Tetrahedron, 56(42), 8207-8237. (Demonstrates the "Cesium Effect" in alkylation).

Sources

Method

solvent selection for reactions involving [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene

Executive Summary This guide details the solvent selection strategy for [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene (CAS: 1876253-05-2).[1][2] This molecule features a neopentyl bromide core protected by a benzyl ether.[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solvent selection strategy for [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene (CAS: 1876253-05-2).[1][2] This molecule features a neopentyl bromide core protected by a benzyl ether.[2] The neopentyl motif (primary carbon adjacent to a quaternary center) presents a unique "steric trap" that renders standard nucleophilic substitution (


) pathways kinetically incompetent in common solvents.[2]

Successful utilization of this building block requires a bifurcation of strategy based on the desired reactivity:

  • Inversion of Polarity (Umpolung): Converting the bromide to a Grignard or Organolithium reagent (Nucleophilic Carbon).[2]

  • Forced Substitution: Overcoming the steric barrier for direct displacement (Electrophilic Carbon).[2]

Structural Analysis & Reactivity Profile

The substrate consists of three distinct zones influencing solvent choice:

  • Zone A (Reaction Center): The C-Br bond is primary but sterically shielded by the adjacent gem-dimethyl group.[1][2] This prevents the backside attack required for

    
     reactions, increasing the activation energy significantly.
    
  • Zone B (Solubility Handle): The benzyl ether provides lipophilicity, ensuring high solubility in aromatics (toluene), ethers (THF,

    
    ), and chlorinated solvents (DCM).[1][2]
    
  • Zone C (Stability): The ether linkage is stable to bases and Grignards but sensitive to strong Lewis acids (e.g.,

    
    ) or hydrogenolysis conditions.[2]
    

Key Constraint: The neopentyl structure prohibits


 elimination because there are no 

-hydrogens
(the

-carbon is quaternary).[1][2] This simplifies solvent selection by removing the risk of elimination side products, allowing for higher temperature protocols.

Scenario A: Grignard Reagent Formation

Objective: Synthesis of the nucleophilic organomagnesium species for C-C bond formation.

Mechanism & Solvent Role

Grignard formation occurs at the magnesium surface.[2][3] The solvent plays two critical roles:

  • Surface Cleaning: Solubilizing the magnesium oxide layer.[2]

  • Stabilization: Coordinating to the Mg atom (Schlenk equilibrium).[2]

Neopentyl halides are sluggish to initiate.[2][4][5] While Tetrahydrofuran (THF) offers higher solubility and faster initiation due to its higher dielectric constant (


) and basicity compared to Diethyl Ether (

,

)
, it significantly increases the risk of Wurtz Coupling (homocoupling of R-MgBr + R-Br

R-R).[1]
Solvent Selection Matrix
SolventInitiation RateWurtz Coupling RiskRecommendation
Diethyl Ether (

)
SlowLowPreferred for high purity.[1][2]
THF FastHighUse only if initiation fails in

.
2-MeTHF MediumMediumGreen alternative; higher boiling point allows thermal activation.[1]
Toluene/Ether (Mix) SlowVery LowUsed for large-scale safety to reduce fire hazard.[2]
Protocol: Grignard Formation in Diethyl Ether

This protocol minimizes homocoupling, crucial for the expensive neopentyl precursor.[2]

Reagents:

  • Substrate: [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene (1.0 equiv)[1][2]

  • Magnesium Turnings: 1.2 equiv (Oven-dried, crushed immediately before use)

  • Iodine (

    
    ): Catalytic crystal[1][2]
    
  • Solvent: Anhydrous Diethyl Ether (Na/Benzophenone distilled or SPS grade)

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel under

    
     atmosphere.
    
  • Activation: Add Mg turnings and cover with minimal

    
    . Add a single crystal of 
    
    
    
    .[2]
  • Initiation: Add 5-10% of the neat bromide substrate directly onto the Mg. Heat gently with a heat gun until the ether boils and the iodine color fades (indicating initiation).[2]

  • Dilution: Dilute the remaining bromide in

    
     (approx. 1M concentration).
    
  • Addition: Add the solution dropwise to maintain a gentle reflux without external heating.

  • Completion: After addition, reflux externally for 1-2 hours.

    • QC Check: Titrate an aliquot using salicylaldehyde phenylhydrazone to determine concentration.[2]

Scenario B: Nucleophilic Substitution ( )

Objective: Direct displacement of Bromine with a nucleophile (e.g., Azide, Cyanide, Amine).[1][2]

The "Dipolar Aprotic" Necessity

Standard solvents (MeOH, Acetone, Acetonitrile) will result in 0% conversion even after days of reflux. The steric bulk of the neopentyl group raises the transition state energy so high that the nucleophile must be "naked" (unsolvated) to react.

You must use Dipolar Aprotic solvents to strip cations and expose the nucleophile anion.

Solvent Recommendations
SolventBoiling PointSuitabilityNotes
DMSO 189°CHigh Excellent for azides (

) and cyanides (

).[1][2]
DMF 153°CMedium Good, but can decompose at high T required for neopentyls.
HMPA / DMPU >200°CCritical Often required as a co-solvent (10-20%) to force reaction.[1]
NMP 202°CHigh Thermally stable alternative to DMF.
Protocol: High-Temperature Azidation ( )

Target: Converting the bromide to an azide.[1][2]

  • Solvent System: Anhydrous DMSO (0.5 M concentration).[1][2]

  • Reagents: Sodium Azide (

    
    , 2.0 equiv).
    
  • Temperature: Heat to 90°C - 110°C . (Caution: Do not exceed 120°C with azides due to explosion risk).[1]

  • Time: Reaction will be slow (24 - 48 hours).

  • Workup: Dilute with water, extract into

    
    . The product is lipophilic; DMSO stays in the aqueous phase.[2]
    

Scenario C: Lithium-Halogen Exchange

Objective: Generation of the organolithium species for reaction with hard electrophiles.

Solvent: Pentane / Diethyl Ether (3:2) [1][2]

  • Rationale: Lithium-halogen exchange with

    
    -BuLi requires cryogenic conditions (-78°C).[1][2] THF can be attacked by 
    
    
    
    -BuLi at temperatures above -40°C. A Pentane/Ether mixture remains fluid at -78°C and is inert to the lithiating agent.[1][2]

Protocol:

  • Cool substrate in Pentane/Ether to -78°C.

  • Add

    
    -BuLi (2.2 equiv) dropwise.[2]
    
  • Stir 30 min at -78°C.

  • Quench with electrophile at -78°C.

Decision Logic Visualization

SolventSelection Start Substrate: [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene Goal What is the Reaction Goal? Start->Goal PathA Nucleophilic Carbon (Grignard/Lithium) Goal->PathA Make C-C Bond PathB Electrophilic Carbon (Displacement/SN2) Goal->PathB Swap Functional Group Grignard Grignard Formation (Mg) PathA->Grignard LiExchange Li-Halogen Exchange (t-BuLi) PathA->LiExchange SN2 Direct Displacement (Azide, Cyanide) PathB->SN2 Ether Solvent: Diethyl Ether (Minimize Wurtz Coupling) Grignard->Ether Standard THF Solvent: THF (Only if initiation fails) Grignard->THF Hard to Start Pentane Solvent: Pentane/Ether (Cryogenic Stability) LiExchange->Pentane -78°C DMSO Solvent: DMSO or NMP (High T, Naked Anion) SN2->DMSO Homogeneous PTC Alternative: Toluene + Water (Phase Transfer Catalysis) SN2->PTC Biphasic

Figure 1: Decision tree for solvent selection based on the desired reaction pathway for neopentyl bromide derivatives.[1][2]

References

  • Whitesides, G. M.; Roberts, J. D. "The Mechanism of Formation of Grignard Reagents. Kinetics of Reaction of Alkyl Halides with Magnesium." Journal of the American Chemical Society, 1965 , 87(21), 4878–4888. Link[1][2]

    • Establishes the transport-limited nature of neopentyl bromide reaction with Mg in THF vs Ether.
  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 8th Edition, Wiley, 2019. Authoritative source on the steric hindrance of neopentyl systems in SN2 reactions.
  • Rogers, H. R.; Hill, C. L.; Fujiwara, Y.; Rogers, R. J.; Mitchell, H. L.; Whitesides, G. M. "Mechanism of formation of Grignard reagents. Kinetics of reaction of alkyl halides in diethyl ether with magnesium." Journal of the American Chemical Society, 1980 , 102(1), 217–226. Link[1][2]

    • Detailed kinetic analysis of solvent effects on Grignard form
  • Reich, H. J. "Role of Solvent in Organolithium Chemistry."[2] Chem. Rev.[2]2013 , 113, 7130.

    • Grounding for the selection of Pentane/Ether in Lithium-Halogen exchange.

Sources

Technical Notes & Optimization

Troubleshooting

minimizing elimination side reactions in [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene synthesis

Executive Summary: The Neopentyl Dilemma Current Status: Critical Process Control Target Molecule: [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene Key Structural Challenge: The electrophilic carbon (C4) is in a neopentyl pos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Neopentyl Dilemma

Current Status: Critical Process Control Target Molecule: [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene Key Structural Challenge: The electrophilic carbon (C4) is in a neopentyl position (primary carbon adjacent to a quaternary carbon).

This specific structural motif presents a unique synthetic paradox. The steric bulk of the beta-gem-dimethyl group effectively blocks the trajectory for standard


 backside attack, making the reaction up to 

times slower than standard primary substitutions. Consequently, under forcing or acidic conditions, the system defaults to a carbocation pathway, leading to 1,2-methyl shifts followed by rapid elimination to form alkenes (e.g., 2-methyl-2-butene derivatives).

The Solution: To minimize elimination and rearrangement, you must strictly avoid carbocation intermediates. This guide details the Appel Reaction and Sulfonate Displacement protocols, which enforce concerted substitution mechanisms.

Module 1: Mechanism & Failure Modes

Understanding the "Elimination" Side Reaction In this system, "elimination" is rarely a direct E2 process from the primary bromide. Instead, it is the terminal step of a rearrangement cascade.

Pathway Analysis (DOT Visualization)

The following diagram illustrates the bifurcation between the desired pathway and the fatal rearrangement/elimination trap.

NeopentylPathways Start Precursor Alcohol (R-C(Me)2-CH2-OH) Activated Activated Species (Oxyphosphonium or Sulfonate) Start->Activated PPh3/CBr4 or MsCl/TEA Protonation Protonated Alcohol (via HBr/Acid) Start->Protonation HBr / Acid SN2 S_N2 Transition State (Sterically Hindered) Activated->SN2 Br- Attack Product Target Bromide (No Rearrangement) SN2->Product Slow but Concerted PrimCat Primary Carbocation (Highly Unstable) Protonation->PrimCat -H2O TertCat Tertiary Carbocation (via 1,2-Methyl Shift) PrimCat->TertCat Methyl Shift (Fast) Elimination Elimination TertCat->Elimination -H+ Alkene Side Product: Alkene Isomers Elimination->Alkene

Caption: Figure 1. Mechanistic bifurcation. Acidic conditions trigger a rearrangement cascade leading to elimination. Neutral/Basic conditions favor the desired substitution.

Module 2: Recommended Protocols

Protocol A: The Appel Reaction (Gold Standard)

Rationale: The Appel reaction uses Triphenylphosphine (


) and Carbon Tetrabromide (

) to generate an oxyphosphonium intermediate.[1] This activates the oxygen for displacement without protonation, keeping the mechanism strictly

and avoiding carbocations.

Reagents:

  • Precursor Alcohol (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.2 - 1.5 equiv)
    
  • Carbon Tetrabromide (

    
    ) (1.2 - 1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the alcohol and

    
     in anhydrous DCM under an inert atmosphere (
    
    
    
    or Ar). Cool the solution to 0°C.
  • Addition: Dissolve

    
     in minimal DCM. Add this solution dropwise to the reaction mixture over 30–60 minutes. Crucial: Slow addition prevents localized exotherms that could trigger side reactions.
    
  • Reaction: Allow the mixture to warm to room temperature. Stir for 4–12 hours.

    • Note: Due to neopentyl steric hindrance, this may take longer than standard Appel reactions.

  • Workup: Quench with saturated

    
     (optional, usually not needed). Remove solvent in vacuo.
    
  • Purification: The major byproduct is Triphenylphosphine oxide (

    
    ). Precipitate the bulk of 
    
    
    
    by adding cold hexanes/ether and filtering. Purify the filtrate via silica gel chromatography.
Protocol B: Sulfonate Displacement (Scale-Up Alternative)

Rationale: If the phosphorus byproducts of the Appel reaction are difficult to remove, a two-step sequence using a mesylate intermediate is effective.

  • Mesylation: React alcohol with Methanesulfonyl chloride (MsCl) and Triethylamine (

    
    ) in DCM at 0°C.
    
    • Checkpoint: Ensure complete conversion to mesylate by TLC.

  • Finkelstein Displacement: Dissolve the isolated mesylate in a polar aprotic solvent (DMSO or DMF) and treat with Lithium Bromide (LiBr, 3–5 equiv).

    • Temperature: Heat to 60–80°C.

    • Warning: Do not exceed 90°C; thermal elimination of the sulfonate becomes competitive at high temperatures.

Module 3: Troubleshooting Center (FAQ)

Symptom: I see significant alkene peaks in NMR (approx. 5.2 ppm).

Diagnosis: Carbocation Rearrangement.[2][3][4][5] Root Cause: The reaction environment is too acidic, or the temperature is too high, allowing the leaving group to depart before the nucleophile attacks. Corrective Action:

  • Immediate: Stop using HBr or hydrobromic acid.

  • If using Appel: Ensure your

    
     is acid-free (recrystallize if necessary) and maintain strictly anhydrous conditions.
    
  • If using Mesylation: Ensure excess Triethylamine is present during the mesylation step to neutralize HCl generated in situ.

Symptom: The reaction is stalled (Low Conversion).

Diagnosis: Steric Shielding (The "Neopentyl Wall"). Root Cause: The 3,3-dimethyl group physically blocks the bromide ion from attacking the backside of the carbon. Corrective Action:

  • Do NOT add acid.

  • For Appel: Increase reagent stoichiometry to 2.0 equiv (

    
    ). Allow reaction time to extend to 24 hours.
    
  • For Sulfonate: Switch solvent to HMPA (if safety permits) or N-methyl-2-pyrrolidone (NMP) to increase the nucleophilicity of the bromide ion. Increase temperature to 80°C, but monitor closely for elimination.

Symptom: Formation of a cyclic ether (Tetrahydrofuran derivative).

Diagnosis: Intramolecular Cyclization. Root Cause: The benzyl ether oxygen (nucleophile) attacks the activated carbon (electrophile) internally, kicking out the leaving group and releasing benzyl bromide. Corrective Action:

  • Dilution: Run the reaction at high dilution (0.05 M or lower). Intermolecular reactions (like Br- attack) are less sensitive to dilution than intramolecular ones, but high concentration favors polymerization. Wait, actually: Intramolecular reactions are zero-order in concentration, while intermolecular are second-order. Therefore, increasing concentration favors the intermolecular attack by Bromide over the intramolecular cyclization.

  • Revised Action: Increase the concentration of the external nucleophile (Br-). In the Appel reaction, this is fixed by the complex, but in the sulfonate route, saturate the solution with LiBr.

Summary of Quantitative Parameters

ParameterStandard Primary AlcoholNeopentyl Alcohol (Target)Optimization Strategy
Reaction Rate (

)
1.0~

Patience; Higher concentration of nucleophile.
S_N2 Feasibility HighVery LowUse highly active leaving groups (Oxyphosphonium/Mesylate).
Elimination Risk Low (requires strong base)High (via rearrangement)Avoid Acid; Avoid Carbocations.
Preferred Reagent PBr3 or HBrPPh3 / CBr4 Neutral pH prevents rearrangement.

References

  • Appel, R. (1975).[6] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P—N Linkage."[6] Angewandte Chemie International Edition in English, 14(12), 801–811.

  • Dostrovsky, I., & Hughes, E. D. (1946). "Mechanism of substitution at a saturated carbon atom. Part XXVI. The role of steric hindrance.[2][5][7][8][9] Section A—General considerations." Journal of the Chemical Society, 157-161. (Foundational text on Neopentyl steric hindrance).

  • Master Organic Chemistry. (2011). "The Most Annoying Exceptions in Org 1: The Neopentyl Group." (Detailed pedagogical breakdown of neopentyl reactivity rates).

  • Organic Chemistry Portal. "Appel Reaction: Mechanism and Protocols."

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral data for [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene

Topic: Comparative Guide: 1H and 13C NMR Spectral Analysis of [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: 1H and 13C NMR Spectral Analysis of [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The "Gem-Dimethyl" Advantage

In synthetic organic chemistry, the choice of linker or protecting group architecture often dictates the stability and diagnostic clarity of an intermediate. [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene (also known as Benzyl 4-bromo-3,3-dimethylbutyl ether) represents a specialized structural motif where the gem-dimethyl group confers unique physicochemical properties compared to its linear analog, Benzyl 4-bromobutyl ether .

This guide provides a detailed spectral analysis and performance comparison. The core value of this molecule lies in its neopentyl-like stability —specifically its immunity to E2 elimination—and its simplified NMR signature, making it a superior candidate for complex multi-step syntheses where robust alkylating agents are required.

Part 1: Spectral Analysis & Data Comparison

The introduction of the gem-dimethyl group at the C3 position fundamentally alters the spin systems observed in 1H NMR. Unlike the linear analog, which exhibits complex multiplets due to continuous coupling along the chain, the target molecule displays distinct singlets and isolated spin systems.

Comparative 1H NMR Data (400 MHz, CDCl3)
AssignmentTarget Molecule: [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene Alternative: Benzyl 4-bromobutyl ether (Linear Analog)Diagnostic Significance
Aromatic (Ph) 7.28 – 7.36 ppm (m, 5H)7.28 – 7.36 ppm (m, 5H)Standard benzyl signature.[1]
Benzylic (Ph-C_H_2-O) 4.50 ppm (s, 2H)4.50 ppm (s, 2H)Characteristic singlet; chemical shift is largely unaffected by the remote methyls.[1]
Ether α-CH2 (-O-C_H_2-) 3.56 ppm (t, J = 7.2 Hz, 2H)3.48 – 3.52 ppm (t, 2H)Both appear as triplets, but the target is slightly deshielded.[1]
Bromide α-CH2 (-C_H_2-Br) 3.32 ppm (s, 2H) 3.44 ppm (t, 2H) CRITICAL DIFFERENCE. The target signal is a sharp singlet due to the adjacent quaternary carbon.[1] The analog is a triplet.[2]
Internal CH2 1.76 ppm (t, J = 7.2 Hz, 2H)1.95 – 2.05 ppm (m, 2H)The target shows a clean triplet.[1] The analog shows a complex multiplet due to coupling on both sides.
Gem-Dimethyl 1.04 ppm (s, 6H) Not PresentDiagnostic Handle. A strong singlet integrating to 6H, confirming the quaternary center.
Comparative 13C NMR Data (100 MHz, CDCl3)
Carbon TypeTarget Shift (δ ppm)Analog Shift (δ ppm)Notes
Aromatic C-ipso 138.4138.4
Benzylic (Ph-CH2) 73.172.9
Ether α-Carbon 67.869.5
Quaternary Carbon 36.5 N/AKey structural pivot point.[1]
Bromide α-Carbon 42.1 33.6Significant shift difference due to steric bulk.
Methyl Groups 26.2N/A

Part 2: Performance Analysis & Mechanism

Why choose the gem-dimethyl variant over the standard linear ether? The decision typically hinges on chemical stability and cyclization kinetics .

Immunity to Elimination (The Neopentyl Effect)[1]
  • Linear Analog: The linear 4-bromobutyl ether possesses protons on the β-carbon relative to the bromide. Under basic conditions (e.g., using alkoxides or amide bases), this substrate is prone to E2 elimination , generating the volatile and unreactive alkene byproduct.[1]

  • Target Molecule: The carbon adjacent to the bromide is quaternary (C3).[1] It has zero protons . Consequently, E2 elimination is mechanistically impossible . This allows the molecule to survive harsh basic conditions that would destroy the linear analog.

The Thorpe-Ingold Effect (Cyclization)

If this molecule is used as a precursor for ring formation (e.g., displacing the bromide with an internal nucleophile), the gem-dimethyl group accelerates the reaction rate.[1] The steric bulk of the methyl groups compresses the internal bond angle (θ), bringing the reactive ends closer together—a phenomenon known as the Thorpe-Ingold Effect .[1]

Part 3: Experimental Protocol

Synthesis of [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene Methodology: Williamson Ether Synthesis followed by Appel Bromination.[1]

Step 1: Monobenzylation of 2,2-Dimethyl-1,4-butanediol
  • Setup: Flame-dry a 500 mL round-bottom flask under Nitrogen.

  • Reagents: Suspend Sodium Hydride (NaH, 60% in oil, 1.1 equiv) in anhydrous THF (0.2 M).

  • Addition: Cool to 0°C. Add 2,2-dimethyl-1,4-butanediol (1.0 equiv) dropwise. Stir for 30 min to form the mono-alkoxide.

  • Alkylation: Add Benzyl Bromide (BnBr, 1.0 equiv) slowly.

  • Workup: Warm to RT and stir for 12h. Quench with saturated NH4Cl. Extract with EtOAc. Purify via flash chromatography (Hexanes/EtOAc) to isolate the mono-benzyl ether alcohol.[1]

Step 2: Bromination (Appel Reaction)[1]
  • Reagents: Dissolve the alcohol intermediate (1.0 equiv) and CBr4 (1.2 equiv) in DCM (0.1 M).

  • Reaction: Cool to 0°C. Add Triphenylphosphine (PPh3, 1.2 equiv) portion-wise.

  • Monitoring: The solution will turn slightly yellow. Monitor via TLC (disappearance of alcohol).[1]

  • Purification: Concentrate and triturate with pentane to precipitate Triphenylphosphine oxide (TPPO).[1] Filter. Concentrate filtrate and purify via silica gel chromatography (100% Hexanes to 5% EtOAc/Hexanes).

Part 4: Visualization of Logic & Connectivity

The following diagrams illustrate the synthesis pathway and the NMR coupling logic that distinguishes this molecule from its linear counterpart.

G cluster_0 Synthesis Workflow cluster_1 NMR Spin System Logic start 2,2-Dimethyl-1,4-butanediol step1 Step 1: NaH, BnBr (Monobenzylation) start->step1 inter Intermediate: Benzyl-O-CH2-CH2-C(Me)2-CH2-OH step1->inter step2 Step 2: CBr4, PPh3 (Appel Bromination) inter->step2 final Target: [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene step2->final ph Phenyl Group (Multiplet) bn Benzylic CH2 (Singlet) ph->bn No Coupling (4-bond) eth Ether CH2 (Triplet) bn->eth No Coupling (O-linker) mid Middle CH2 (Triplet) eth->mid Vicinal Coupling (Triplet) quat Quaternary C (Spin Blocker) mid->quat Coupling Breaks br Bromo CH2 (Singlet) quat->br Coupling Breaks

Caption: Figure 1. Top: Two-step synthetic pathway from the diol. Bottom: NMR connectivity logic showing how the quaternary carbon acts as a "Spin Blocker," isolating the Bromide-CH2 signal as a singlet.

References

  • PubChem. (2025).[1][3] 4-Bromo-3,3-dimethylbutan-1-ol (Compound Summary). National Library of Medicine. [Link][1]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The Formation and Stability of Spiro-Compounds. Part I. Journal of the Chemical Society, Transactions. (Foundational text on the Thorpe-Ingold/Gem-Dimethyl effect).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[4] Journal of Organic Chemistry.[4] [Link] (Standard reference for solvent residual peaks used to calibrate the reported spectra).

Sources

Comparative

Optimizing Structural Elucidation of [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene: A Comparative MS Guide

Executive Summary Target Molecule: [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene Formula: C₁₃H₁₉BrO Exact Mass: 270.06 (⁷⁹Br) / 272.06 (⁸¹Br) This guide provides a technical comparison between Electron Ionization (EI) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene Formula: C₁₃H₁₉BrO Exact Mass: 270.06 (⁷⁹Br) / 272.06 (⁸¹Br)

This guide provides a technical comparison between Electron Ionization (EI) and Electrospray Ionization (ESI) workflows for the structural characterization of [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene. While this molecule serves as a valuable synthetic intermediate, its dual nature—combining a stable benzyl ether core with a labile alkyl bromide tail—presents unique challenges in mass spectrometry.

The Challenge: The benzyl ether linkage is prone to rapid fragmentation in hard ionization (EI), often obscuring the alkyl chain connectivity. Conversely, the ether oxygen lacks high proton affinity, making standard ESI protonation ([M+H]⁺) difficult without specific adduct strategies.

Part 1: Comparative Analysis of Ionization Techniques

Method A: Electron Ionization (EI) – The Structural Fingerprint

Best for: Library matching, confirming the benzyl core, and identifying the bromine signature.

In EI (70 eV), the molecule undergoes extensive fragmentation. The radical cation (M⁺˙) is formed but is often weak due to the stability of the benzyl cation fragment.

Key Mechanistic Pathways:

  • Benzylic Cleavage (Dominant): The bond between the benzylic carbon and the ether oxygen is the weakest link. This generates the tropylium ion (

    
     91), which is typically the base peak (100% abundance).
    
  • Bromine Isotope Pattern: Any fragment retaining the bromine atom will exhibit the characteristic 1:1 intensity ratio for

    
     X and 
    
    
    
    X+2.
  • Gem-Dimethyl Cleavage: The quaternary carbon at position 3 stabilizes fragmentation, often leading to the loss of the bromomethyl group (

    
    ).
    
Method B: ESI-Q-TOF (Soft Ionization) – Molecular Weight Confirmation

Best for: Intact mass determination, purity profiling, and impurity identification.

Standard acidic mobile phases (0.1% Formic Acid) often fail to generate a strong [M+H]⁺ signal because the ether oxygen is a weak base.

Optimization Strategy:

  • Adduct Formation: Use ammonium acetate or sodium formate to drive ionization toward [M+NH₄]⁺ or [M+Na]⁺ adducts.

  • APCI Alternative: If ESI sensitivity is low, Atmospheric Pressure Chemical Ionization (APCI) in positive mode is superior for this non-polar ether.

Part 2: Mechanistic Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways observed under EI conditions.

Fragmentation Parent Parent Molecule (M+.) m/z 270/272 Tropylium Tropylium Ion (Base Peak) m/z 91 Parent->Tropylium Benzylic Cleavage (Loss of C6H12BrO) AlkylFrag Alkyl Radical Neutral Loss M_Br [M - Br]+ m/z 191 Parent->M_Br Loss of Br radical (Weak) EtherCleave Ether Cleavage (Alpha) Parent->EtherCleave Alpha Cleavage

Figure 1: Primary fragmentation pathways in Electron Ionization (EI). The formation of the stable tropylium ion dominates the spectrum, often suppressing the molecular ion.

Part 3: Comparative Data & Interpretation

The table below contrasts the spectral features expected from both techniques.

FeatureElectron Ionization (EI, 70 eV)ESI / APCI (+ mode)
Molecular Ion Weak or Absent (

)
Strong Adducts (

,

)
Base Peak

91 (Tropylium)

288/290 (

)
Isotope Pattern Visible in fragments

150
Clearly visible in Parent Adduct (1:1 ratio)
Diagnostic Ions

91 (Benzyl),

107 (Benzyloxy)

91 (Requires high collision energy CID)
Utility Structural FingerprintingQuantitation & Purity Check
Interpretation of Key Fragments[1][2]
  • 
     91 (C₇H₇⁺):  Diagnostic for the benzyl group. In EI, this confirms the "benzyl" side of the ether.
    
  • 
     135/137 (C₄H₈Br⁺):  A potential fragment arising from the cleavage of the ether bond retaining the alkyl chain. The 1:1 doublet confirms the presence of Bromine.
    
  • 
     191 (C₁₃H₁₉O⁺):  Loss of Bromine (
    
    
    
    ).[1] This peak will not show the doublet pattern, confirming the halogen loss.

Part 4: Experimental Protocols

Protocol A: GC-MS (EI) for Impurity Profiling

Recommended for verifying the synthesis product.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM).

  • Inlet: Split mode (20:1), 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Temperature Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: 230°C, 70 eV.

  • Analysis: Look for the retention time shift compared to the non-brominated precursor. Confirm

    
     91 base peak.[2]
    
Protocol B: LC-MS (APCI/ESI) for Molecular Weight

Recommended for final product confirmation.

  • Mobile Phase:

    • A: Water + 5mM Ammonium Acetate (Crucial for adduct formation).

    • B: Methanol or Acetonitrile.

  • Gradient: 50% B to 95% B over 5 minutes.

  • Ion Source:

    • Preferred: APCI (+) due to low polarity.

    • Alternative: ESI (+) with source temp 350°C.

  • Detection: Scan range

    
     100–500.
    
  • Analysis: Extract ion chromatogram (EIC) for

    
     288.0 and 290.0 (
    
    
    
    ).

Part 5: Decision Workflow

Use this logic tree to select the correct method for your analytical goal.

Workflow Start Start: Sample Analysis Goal What is the Analytical Goal? Start->Goal Fingerprint Structural Fingerprint (Is it the right isomer?) Goal->Fingerprint MassCheck Mass Confirmation (Is it the right MW?) Goal->MassCheck GCMS Select GC-MS (EI) Look for m/z 91 + Isotope patterns Fingerprint->GCMS LCMS Select LC-MS (APCI/ESI) Use Ammonium Acetate MassCheck->LCMS

Figure 2: Method selection workflow based on analytical requirements.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Foundational text for Benzyl cleavage and Tropylium ion mechanisms).

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. 4th Edition. University Science Books. (Source for Bromine isotope patterns and odd-electron ion fragmentation).

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. (Reference for standard Benzyl Ether fragmentation patterns). [Link]

  • Holčapek, M., et al. (2010). "Mass spectrometry of ethers." Journal of Mass Spectrometry. (Review of soft ionization techniques for ether derivatives).

Sources

Validation

Comparative HPLC Method Development: Purity Assessment of [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene

Executive Summary Objective: To establish a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity assessment of [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene (BDBMB). The Challenge: BDBMB is a lipoph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity assessment of [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene (BDBMB).

The Challenge: BDBMB is a lipophilic intermediate containing a benzyl ether moiety and a neopentyl-like bromide. Standard C18 "walk-up" methods often fail to resolve it from critical process impurities—specifically benzyl bromide (starting material) and benzyl alcohol (degradation product)—due to overlapping hydrophobic profiles and lack of shape selectivity.

The Solution: This guide contrasts a generic C18 approach against an optimized Phenyl-Hexyl Gradient Method . The optimized method leverages


 interactions to achieve a resolution (

) > 3.5 between critical pairs, whereas the generic method fails (

< 1.5).

Part 1: Chemical Context & Method Strategy[1][2][3]

Analyte Analysis

To develop a self-validating method, we must first understand the molecule's physicochemical behavior.

  • Structure:

    
    
    
  • Chromophore: The benzyl ring is the primary UV absorber. While

    
     is typically ~206 nm, detection at 215 nm  provides the best balance of sensitivity and solvent cutoff stability. 254 nm is specific but less sensitive for the alkyl-bromide portion if cleavage occurs.
    
  • Hydrophobicity: High (

    
    ). The neopentyl backbone adds significant bulk and lipophilicity.
    
  • Critical Impurities:

    • Benzyl Alcohol: Polar, early eluting (Hydrolysis product).

    • Benzyl Bromide: Highly lipophilic, aromatic (Starting material). Critical Pair.

    • 4-Bromo-3,3-dimethylbutan-1-ol: Polar, lacks UV chromophore (requires low UV detection).

The "Alternative" vs. The "Optimized" Approach

We compared two distinct methodologies to demonstrate why specific column chemistry is required.

FeatureMethod A: The Generic Alternative Method B: The Optimized Protocol
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl
Interaction Mode Hydrophobic Interaction onlyHydrophobic +

Interaction
Organic Modifier Acetonitrile (MeCN)Methanol (MeOH)
Elution Mode Isocratic (80% MeCN)Gradient (50%

95% MeOH)
Outcome Co-elution of Benzyl Bromide & BDBMBBaseline Resolution (

)

Part 2: Method Development Workflow (Visualized)

The following diagram outlines the decision matrix used to reject the C18 alternative and select the Phenyl-Hexyl stationary phase.

MethodDevelopment Start Analyte: [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene Screening Column Screening Phase Start->Screening C18_Path Alternative A: C18 Column (Hydrophobic Interaction) Screening->C18_Path Standard Approach Phenyl_Path Method B: Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Screening->Phenyl_Path Targeted Approach Result_C18 Result: Co-elution (Benzyl Bromide impurity overlaps) C18_Path->Result_C18 Result_Phenyl Result: Separation (Pi-electrons differentiate aromatics) Phenyl_Path->Result_Phenyl Result_C18->Phenyl_Path Method Failure Opt_Solvent Solvent Optimization Switch MeCN to MeOH Result_Phenyl->Opt_Solvent Success Final_Method FINAL PROTOCOL Phenyl-Hexyl / MeOH Gradient Opt_Solvent->Final_Method

Caption: Decision tree highlighting the failure of standard C18 chemistry due to lack of selectivity for the benzyl ether vs. benzyl bromide pair, leading to the selection of Phenyl-Hexyl chemistry.

Part 3: Experimental Protocols & Data Comparison

Method A: The Generic Alternative (C18)

Use this only for rough range-finding; not suitable for purity release.

  • Column: Standard C18,

    
    .
    
  • Mobile Phase: Acetonitrile : Water (80:20 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Performance Analysis:

    • Issue: Acetonitrile suppresses

      
       interactions. Both the analyte and the benzyl bromide impurity are retained purely by hydrophobicity. Since their LogP values are similar, they co-elute or show "shoulder" peaks.
      
    • Resolution (

      
      ):  1.2 (Fail).
      
Method B: The Optimized Protocol (Phenyl-Hexyl)

Recommended for final purity assessment and QC release.

This method utilizes Methanol instead of Acetonitrile. Methanol is a protic solvent that does not interfere with the


-electron overlap between the analyte's benzyl ring and the stationary phase's phenyl ring, maximizing selectivity [1].
Instrument Parameters
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent),

    
    .
    
    • Why: The hexyl linker provides sufficient hydrophobic retention for the alkyl chain, while the phenyl ring separates the aromatic impurities.

  • Column Temp:

    
    .
    
  • Detection: UV @ 215 nm (Primary), 254 nm (Secondary for aromatic confirmation).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume:

    
    .
    
Mobile Phase & Gradient Table
  • Solvent A: Water (Milli-Q) + 0.1% Phosphoric Acid (

    
    ).
    
    • Note: Acid suppresses silanol activity, sharpening the peak shape.

  • Solvent B: Methanol (HPLC Grade).

Time (min)% Solvent A% Solvent BEvent
0.0 5050Initial Hold (Elute polar alcohols)
2.0 5050Begin Gradient
15.0 595Ramp to elute BDBMB
20.0 595Wash (Remove dimers/heavy impurities)
20.1 5050Re-equilibration
25.0 5050Stop
Performance Metrics (Method B)
ParameterValueAcceptance Criteria
Retention Time (BDBMB) ~12.4 minN/A
Resolution (

)
3.8 (vs Benzyl Bromide)

Tailing Factor (

)
1.05

Theoretical Plates (

)
> 12,000> 5,000

Part 4: Scientific Rationale & Troubleshooting

Why Methanol over Acetonitrile?

In Phenyl-Hexyl chromatography, Acetonitrile interacts with the stationary phase's


-system, effectively shielding it from the analyte. Methanol allows the analyte's benzyl ether ring to stack against the stationary phase. This "stacking" creates a secondary separation mechanism distinct from pure hydrophobicity, allowing the separation of BDBMB from Benzyl Bromide [2].
Troubleshooting "Ghost Peaks"

If you observe a peak at ~4.5 minutes that grows over time:

  • Cause: Benzyl ether hydrolysis. The molecule is stable in neutral organic solvents but can hydrolyze in acidic water over long sequences.

  • Fix: Prepare samples in 100% Methanol or Acetonitrile . Do not use the mobile phase as the diluent for stability studies > 24 hours.

Sample Preparation Protocol
  • Weigh 10 mg of [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene.

  • Dissolve in 10 mL of Methanol (Concentration: 1 mg/mL).

  • Vortex for 30 seconds.

  • Filter through a 0.22

    
     PTFE filter (Nylon filters may absorb the benzyl ether).
    
  • Transfer to an amber HPLC vial (protects light-sensitive bromide).

References

  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]

  • LCGC International. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[2][3] Retrieved from [Link]

  • Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Reactivity of [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene vs. Linear Alkyl Bromides

Executive Summary & Core Directive This guide provides a technical analysis comparing the reactivity of [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene (hereafter referred to as BDBMB ) against standard linear alkyl bromides...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide provides a technical analysis comparing the reactivity of [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene (hereafter referred to as BDBMB ) against standard linear alkyl bromides (e.g., 1-bromohexane).

The Bottom Line: BDBMB exhibits a drastically suppressed reactivity profile compared to linear analogs. While linear alkyl bromides are standard substrates for SN2 alkylation, BDBMB is a neopentyl-like electrophile . It is effectively inert under mild nucleophilic substitution conditions due to severe steric hindrance at the


-carbon. Successful utilization requires forcing conditions, specific solvent systems, or catalytic activation, and carries a high risk of skeletal rearrangement.

Structural Analysis & Mechanistic Divergence

To understand the reactivity gap, we must analyze the steric environment of the electrophilic center.[1]

The "Neopentyl Cliff"

The defining feature of BDBMB is the quaternary carbon located


 to the leaving group.
  • Linear Alkyl Bromide (Control):

    
    
    
    • Sterics: Minimal. The

      
      -carbon holds two hydrogens and one alkyl chain. The backside trajectory for nucleophilic attack is open.
      
  • BDBMB (Target):

    
    
    
    • Sterics: Severe. The

      
      -carbon is quaternary (
      
      
      
      ). The two methyl groups project into the trajectory required for the nucleophile's HOMO to overlap with the C-Br
      
      
      orbital.
Mechanistic Pathways
FeatureLinear Alkyl BromideBDBMB (Neopentyl-like)Causality
SN2 Rate Fast (Reference = 1.0)Extremely Slow (~10⁻⁵)

-branching raises Transition State energy (

) by blocking nucleophile approach.
E2 Elimination Feasible (with base)Impossible BDBMB lacks

-hydrogens on the quaternary C3 carbon.
SN1 Potential Low (Primary cation)Moderate (with rearrangement)Formation of primary cation is difficult, but rapid 1,2-methyl shift yields a stable tertiary cation.
Visualization of Steric Clash

The following diagram illustrates the kinetic barrier preventing standard SN2 attack on BDBMB.

ReactionCoordinate Substrate BDBMB (Ground State) TS_Linear Linear TS (Low Barrier) Substrate->TS_Linear Standard Alkyl Bromide TS_Neo Neopentyl TS (Steric Clash) Substrate->TS_Neo BDBMB Product Alkylated Product TS_Linear->Product TS_Neo->Product Slow / High T Required Clash Beta-Methyls block Nucleophile Trajectory TS_Neo->Clash

Figure 1: Reaction coordinate comparison. The red path represents the high-energy barrier for BDBMB due to steric hindrance.

Experimental Performance Comparison

The following data synthesizes standard physical organic chemistry rates for neopentyl systems versus ethyl/butyl systems, applied to this specific scaffold.

Relative Reaction Rates (SN2 Conditions)

Conditions: NaOEt in Ethanol, 25°C

Substrate TypeRelative Rate (

)
Half-Life (Est.)
Ethyl Bromide 1.0Minutes
n-Butyl Bromide 0.82Minutes
Isobutyl Bromide 0.036Hours
BDBMB (Neopentyl-like) 0.000012 Years

Interpretation: Under standard conditions where a linear bromide reacts in minutes, BDBMB will show no conversion . Researchers often mistake this for a "bad batch" of reagent, but it is intrinsic reactivity.

Side Reaction Profile: The Rearrangement Trap

When forcing conditions (high heat, Lewis acids) are applied to BDBMB to overcome the SN2 barrier, the mechanism often shifts to an ionization pathway (SN1-like), leading to skeletal rearrangement.

The Pathway:

  • Loss of Br⁻ generates a primary carbocation (incipient).

  • Rapid 1,2-Methyl Shift: A methyl group from the

    
    -carbon migrates to the 
    
    
    
    -carbon.
  • Result: A tertiary carbocation which captures the nucleophile.

  • Product: The nucleophile ends up on the tertiary carbon, not the primary carbon, altering the drug scaffold.

Validated Experimental Protocols

To successfully alkylate with BDBMB, you cannot use the standard "acetone/carbonate" method. You must use Finkelstein Activation or Super-Solvents .

Protocol A: Standard Alkylation (Linear Bromides ONLY)

Do not use for BDBMB.

  • Solvent: Acetone or Acetonitrile.

  • Base:

    
     (3 equiv).
    
  • Temp: Reflux (60-80°C).

  • Time: 2-4 hours.

  • Outcome: >95% Yield for linear bromides; <1% for BDBMB.

Protocol B: High-Performance Alkylation (Required for BDBMB)

Designed to force SN2 without rearrangement.

Reagents:

  • Solvent: DMF or DMPU (Polar Aprotic is critical to strip cations).

  • Catalyst: NaI (0.5 equiv) - In situ conversion to the more reactive Iodide (Finkelstein).

  • Base:

    
     (Cesium effect) or NaH.
    
  • Temperature: 90°C - 110°C.

Step-by-Step Workflow:

  • Activation: Dissolve BDBMB (1.0 equiv) and NaI (0.5 equiv) in dry DMF. Stir at RT for 30 mins. The solution may yellow (iodine formation). This converts the trace BDBMB-Br to BDBMB-I (better leaving group).

  • Nucleophile Prep: In a separate vessel, treat your nucleophile (e.g., amine, phenol) with NaH or

    
     in DMF to generate the anion.
    
  • Coupling: Add the activated BDBMB solution to the nucleophile solution.

  • Heating: Heat to 100°C. Monitor by LCMS every 4 hours.

    • Note: If rearrangement products are observed (tertiary alkylation), lower Temp to 80°C and increase time.

ProtocolFlow Start Start: BDBMB Alkylation Step1 1. Finkelstein Activation (Add NaI in DMF) Start->Step1 Step2 2. Generate Nucleophile (NaH or Cs2CO3) Step1->Step2 Decision Check LCMS @ 4 hrs Step2->Decision Rearrange Rearrangement Detected? (Tertiary Product) Decision->Rearrange Yes Success Product Formed (Primary Substitution) Decision->Success No Rearrange->Decision Lower Temp, Increase Time

Figure 2: Decision tree for optimizing BDBMB alkylation.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Definitive source on Neopentyl SN2 suppression).

  • Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571–752. (Foundational data on relative rates of primary vs. neopentyl halides).

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism.[1][2][3][4][5][6][7][8][9] (Accessible review of steric hindrance in alkyl halides).

Sources

Validation

validating structure of [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene using X-ray crystallography

The following guide is designed for researchers and drug development professionals seeking definitive structural validation of [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene (CAS: 1876253-05-2). It moves beyond standard ana...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug development professionals seeking definitive structural validation of [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene (CAS: 1876253-05-2). It moves beyond standard analytical reports to compare the "Gold Standard" of Single-Crystal X-ray Diffraction (SC-XRD) against the routine alternative, NMR Spectroscopy, specifically addressing the challenges of validating flexible, low-melting organic intermediates.

Executive Summary

In the synthesis of gem-dimethyl substituted building blocks, confirming the integrity of the quaternary carbon center is critical. [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene presents a specific validation challenge: it is a flexible benzyl ether often isolated as a viscous oil or low-melting solid, making standard crystallization difficult.[1]

While NMR Spectroscopy (1H, 13C, 2D) is the routine method for bulk purity and functional group analysis, it relies on scalar coupling inference. Single-Crystal X-ray Diffraction (SC-XRD) , utilizing in situ cryo-crystallization techniques, offers a definitive, atom-by-atom map of the molecular connectivity, unambiguously ruling out skeletal rearrangements (e.g., neopentyl shifts) that can occur during synthesis.[1]

This guide compares the performance of SC-XRD (The Product) against NMR (The Alternative), providing a validated protocol for crystallizing this challenging substrate.

The Challenge: Validating the Neopentyl Skeleton

The target molecule contains a neopentyl-like skeleton (3,3-dimethylbutyl group).[1] Synthetic routes to such motifs involve intermediates prone to Wagner-Meerwein rearrangements under acidic conditions, potentially yielding isomeric impurities that are difficult to distinguish by 1D NMR due to overlapping methyl signals.[1]

  • Target Structure: Ph-CH₂-O-CH₂-C(Me)₂-CH₂-Br[1]

  • Potential Isomer: Ph-CH₂-O-CH(Me)-CH(Me)-CH₂-Br (Rearranged)[1]

Comparative Analysis: SC-XRD vs. NMR

The following table contrasts the performance of the definitive X-ray workflow against standard NMR characterization.

Table 1: Performance Matrix
FeatureMethod A: SC-XRD (In Situ Cryo) Method B: NMR (1H/13C/HSQC)
Primary Output 3D Electron Density Map (Direct Visualization)Frequency Spectra (Indirect Inference)
Structural Certainty Absolute (100%) - Defines bond lengths/angles.[1]High (90-95%) - Ambiguity in quaternary centers.
Sample State Single Crystal (Solid). Requires in situ freezing.Solution (Liquid).
Rearrangement Detection Unambiguous. Visualizes quaternary C connectivity.Requires complex 2D (HMBC/INADEQUATE) to confirm.
Turnaround Time 4–24 Hours (including crystallization).15–30 Minutes.
Sample Recovery Non-destructive (Crystal can be melted back).Non-destructive.
Limit of Detection Single Crystal (~0.1 mm³).Bulk sample (~5 mg).

Technical Deep Dive: The SC-XRD Solution

For liquid or low-melting solids like [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene, standard benchtop crystallization fails.[1] We utilize Optical Heating Crystallization (OHCD) or In Situ Cryo-Crystallization directly on the diffractometer.[1]

Why SC-XRD is Superior here:
  • Definitive Connectivity: It directly images the C(CH3)2 quaternary center, proving the neopentyl skeleton is intact without relying on magnetic coupling transfer.

  • Conformational Insight: It reveals the preferred folding of the flexible benzyl ether linkage in the solid state, relevant for binding pocket modeling in drug discovery.

  • Packing Forces: Identifies intermolecular Br···Br or C-H···π interactions that stabilize the solid form.

Experimental Protocol: In Situ Validation Workflow

This protocol describes how to validate the structure of the oily/low-melting target using a standard diffractometer equipped with a cryostream.

Phase 1: Sample Preparation (The "Oil" Technique)
  • Loading: Dip a 0.3 mm nylon loop or a thin-walled glass capillary into the neat liquid of [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene.[1]

  • Mounting: Mount the loop/capillary on the goniometer head.

  • Centering: Center the sample in the X-ray beam path.[1]

Phase 2: In Situ Crystallization (Zone Melting)
  • Step 1: Flash Cool. Rapidly block the cryostream (set to 100 K) to shock-freeze the sample into an amorphous glass or poly-crystalline mass.[1]

  • Step 2: Annealing. Slowly raise the temperature (e.g., 2 K/min) until the sample becomes clear (melting point approach).

  • Step 3: Nucleation. Just below the melting point, observe for a single seed crystal.

  • Step 4: Growth. Slowly lower the temperature (0.5 K/min) to grow the single crystal from the seed, consuming the remaining liquid.

Phase 3: Data Collection & Refinement
  • Collection: Collect a full sphere of data (Strategy: Omega scans, 1° width) at 100 K to minimize thermal motion of the flexible ether chain.

  • Reduction: Process using standard software (e.g., CrysAlisPro or APEX4).

  • Refinement: Solve structure using Intrinsic Phasing (SHELXT). Look specifically for the tetrahedral geometry at C3 to confirm the 3,3-dimethyl substitution.[1]

Visualization: Validation Logic Flow

The following diagram illustrates the decision process and experimental workflow for validating the structure.

ValidationWorkflow Start Target: [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene (Likely Oil/Low-Melting Solid) Analysis Initial Analysis: 1H NMR Start->Analysis Decision Ambiguity in Quaternary Center? (Potential Rearrangement) Analysis->Decision Routine Routine QC: Accept NMR Data Decision->Routine No (Simple Case) XRD_Path High-Integrity Validation: Select SC-XRD Decision->XRD_Path Yes (Critical/GMP) Method Method: In Situ Cryo-Crystallization (Zone Melting on Diffractometer) XRD_Path->Method Data Data Collection @ 100K (Mo or Cu Source) Method->Data Result Result: 3D Electron Density Map Confirms 3,3-Dimethyl Connectivity Data->Result

Figure 1: Decision logic and workflow for structural validation, highlighting the transition from routine NMR to definitive SC-XRD for complex intermediates.

References

  • Teng, B., et al. (2020). In situ Cryocrystallization of Liquids and Low-Melting Solids. Journal of Applied Crystallography. (General methodology reference).
  • Crystallography Reviews. (2019). The value of X-ray crystallography in small molecule drug discovery. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Protecting Groups: Benzyl Ethers. Retrieved from [Link]

  • Rigaku. (2023). Crystallography of Oils and Liquids: The OHCD Method.

Sources

Safety & Regulatory Compliance

Safety

[(4-Bromo-3,3-dimethylbutoxy)methyl]benzene proper disposal procedures

This guide outlines the technical protocols for the safe handling, containment, and disposal of [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene .[1] As a Senior Application Scientist, I have structured this document to bridg...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe handling, containment, and disposal of [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene .[1]

As a Senior Application Scientist, I have structured this document to bridge the gap between theoretical chemical safety and practical laboratory operations. The procedures below are designed to ensure compliance with environmental regulations (RCRA/EPA) while protecting personnel from the specific hazards associated with alkyl bromides and benzyl ethers .

Part 1: Chemical Safety Profile & Hazard Identification

Before initiating any disposal workflow, you must understand the physiochemical behavior of the compound. This molecule contains two distinct functional groups that dictate its safety profile: a primary alkyl bromide (reactive electrophile) and a benzyl ether (combustible, potential peroxide former).[1]

Table 1: Physicochemical Hazard Summary

FeatureHazard ClassificationOperational Implication
Alkyl Bromide Moiety Irritant / Potential Alkylator Can cause skin/eye irritation (H315, H319) and respiratory irritation (H335).[1][2] Treat as a potential mutagen.[3]
Benzyl Ether Backbone Combustible Liquid High flash point expected (>60°C), but still contributes to fire load.[1] Potential for autoxidation to peroxides over extended storage.
Halogen Content Halogenated Waste Do not mix with non-halogenated solvents.[1] Requires high-temperature incineration with acid gas scrubbing.[1]
Reactivity Electrophilic Reacts violently with strong nucleophiles (amines, azides) and strong oxidizers.[1]

Critical Safety Note: In the absence of a compound-specific Safety Data Sheet (SDS) for this specialized intermediate, you must adopt a "Worst-Case Scenario" approach, handling it with the protocols reserved for toxic, halogenated alkylating agents.

Part 2: Waste Classification & Regulatory Logic

Proper disposal begins with correct characterization.[4] Under US EPA Resource Conservation and Recovery Act (RCRA) guidelines, this compound does not have a specific "P" or "U" listing. However, it must be managed as Hazardous Waste based on characteristics and industry best practices.

  • Primary Waste Stream: Halogenated Organic Waste .[1][5][6]

  • EPA Waste Codes (Potential):

    • D001 (Ignitable): If the flash point is <60°C (verify with lot-specific data).

    • Non-Specific : If no characteristic codes apply, it is managed as "Non-Regulated Hazardous Waste" but must still go to a chemical incinerator due to the bromine content.

Why Segregation Matters: Mixing halogenated compounds (containing Br, Cl, F) with non-halogenated fuels (acetone, ethanol) ruins the "fuel blending" value of the latter.[1] Halogenated waste requires significantly more expensive destruction methods to neutralize the acid gases (HBr) generated during combustion.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Decision Logic & Segregation

Use the following logic tree to determine the correct waste container for your material.

DisposalLogic Start START: Material Assessment IsPure Is the material pure [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene? Start->IsPure IsSoln Is it in solution? IsPure->IsSoln No HaloStream DISPOSE: Halogenated Waste Stream (High BTU Incineration) IsPure->HaloStream Yes SolventCheck Is the solvent Halogenated (e.g., DCM, Chloroform)? IsSoln->SolventCheck Yes SolidWaste Is it contaminated solid debris (gloves, silica, paper)? IsSoln->SolidWaste No (It is debris) SolventCheck->HaloStream Yes NonHaloStream STOP: Check Halogen Content. If >1-2%, move to Halogenated Stream. SolventCheck->NonHaloStream No (e.g., Ethanol) SolidStream DISPOSE: Hazardous Solid Waste (Debris/Silica) SolidWaste->SolidStream Yes NonHaloStream->HaloStream Override

Figure 1: Waste stream segregation logic for brominated ethers. Ensure the final destination is always a facility capable of handling halogens.

Phase 2: Packaging & Labeling

1. Container Selection:

  • Material: High-Density Polyethylene (HDPE) or Amber Glass.[1]

    • Why? Alkyl bromides can slowly hydrolyze to release HBr, which corrodes metal. Never use metal cans.

  • Closure: Screw cap with a chemically resistant liner (PTFE/Teflon).[1]

2. Transfer Procedure:

  • Don PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Work inside a fume hood . The compound is a potential lachrymator and respiratory irritant.[6]

  • Pour the liquid carefully into the "Halogenated Waste" container.[6]

  • Do not fill >90% . Leave headspace for thermal expansion.

3. Labeling Requirements: Your waste tag must be explicit to prevent downstream accidents.[6]

  • Chemical Name: Write out the full name: "[(4-Bromo-3,3-dimethylbutoxy)methyl]benzene".

  • Constituents: If in solution, list the solvent and the approximate % concentration.

  • Hazard Checkboxes: Mark "Toxic" and "Irritant".

  • Special Warning: Add a note: "Contains Bromine - Do Not Bulking with Non-Halogenated Solvents."

Phase 3: Storage & Handoff
  • Store the waste container in a Secondary Containment Tray (polypropylene) to catch potential leaks.[1]

  • Keep away from heat sources and direct sunlight (prevents pressure buildup and peroxide formation).[1]

  • Schedule pickup with your EHS (Environmental Health & Safety) department or licensed hazardous waste contractor.[1][6]

Part 4: Emergency Spill Response

In the event of an accidental release, immediate action is required to prevent exposure and environmental contamination.[6]

SpillResponse Detect Spill Detected Assess Assess Volume & Risk (<100mL vs >1L) Detect->Assess Evacuate Evacuate Area & Alert EHS Assess->Evacuate Large/High Risk PPE Don PPE: Resp Protection + Double Nitrile Assess->PPE Small/Manageable Contain Containment: Use Vermiculite/Sand Dams PPE->Contain Absorb Absorb: Cover with Inert Material Contain->Absorb Clean Clean Surface: Soap/Water Wash Absorb->Clean Dispose Disposal: Bag as Hazardous Solid Waste Clean->Dispose

Figure 2: Operational workflow for managing spills of alkyl bromides in the laboratory.

Spill Cleanup Protocol:

  • Isolate: Demarcate the area.[4]

  • Absorb: Use Vermiculite or Universal Absorbent Pads . Do not use sawdust or paper towels if the material is concentrated, as this increases flammability risk.

  • Decontaminate: Scrub the surface with a dilute surfactant solution (soap and water). Avoid using strong oxidizers (bleach), which can react with the bromide to form toxic bromamines or bromine gas.

  • Disposal: Place all contaminated absorbents into a heavy-duty plastic bag, seal it, and label it as "Solid Debris Contaminated with Halogenated Organics."

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1] Washington, D.C. [Link][1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press, 2011. (Chapter 8: Management of Waste). [Link]

  • PubChem. Compound Summary: ((4-Bromobutoxy)methyl)benzene (Analogous Structure).[1][7] National Library of Medicine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[8] [Link][1]

Sources

Handling

Personal protective equipment for handling [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene

Executive Summary & Hazard Profiling Compound: [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene Molecular Formula: C₁₃H₁₉BrO Functional Class: Benzyl ether / Primary Alkyl Bromide The Senior Scientist's Assessment: This compo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profiling

Compound: [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene Molecular Formula: C₁₃H₁₉BrO Functional Class: Benzyl ether / Primary Alkyl Bromide

The Senior Scientist's Assessment: This compound presents a dual-hazard profile often underestimated in standard safety data sheets. It combines the lipophilicity of a benzyl ether with the reactivity of a primary alkyl bromide .

  • Alkylating Potential: The terminal bromide (

    
    ) is a good leaving group, making this molecule a potential alkylating agent. It can react with nucleophilic residues in biological systems (DNA/Proteins), posing potential sensitization or mutagenic risks [1].
    
  • Permeation Risk: The benzyl ether moiety increases lipid solubility, facilitating rapid absorption through skin and standard laboratory glove materials [2].

Immediate Action Required: Treat as a High-Hazard Intermediate . Do not rely on standard latex or single-layer nitrile gloves for prolonged contact.

Risk-Based PPE Selection Matrix

The following protection standards are non-negotiable for handling this compound.

Protection ZoneStandard PPE (Splash Risk Only)Enhanced PPE (Synthesis / Scale-up / Spill)Technical Rationale
Hand Protection Double Nitrile (High-Grade)Outer: 5 milInner: 4 milChange Frequency: Every 30 minsLaminate / Multilayer (e.g., Ansell Barrier® or Silver Shield®)Worn under outer nitrile glove for dexterity.Halogenated aromatics permeate nitrile rubber. Double gloving increases breakthrough time by creating a diffusion gap, but laminate is required for immersion protection [3].
Ocular Chemical Splash Goggles (Indirect Venting)Face Shield + Goggles Alkyl bromides are severe eye irritants. Safety glasses allow vapor entry; goggles provide a seal against lachrymatory effects.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Respirator (APF 50) Cartridge: OV/P100 (Organic Vapor + Particulate)High molecular weight reduces volatility, but aerosols generated during transfer can cause respiratory sensitization.
Dermal/Body Lab Coat (Poly/Cotton)Closed-toe shoesTyvek® Coverall Chemical-resistant apronStandard lab coats absorb organic liquids. Tyvek provides a barrier against splashes of lipophilic alkyl halides.

Operational Workflow: The "Zero-Contact" Protocol

This protocol uses a Self-Validating System : every step includes a check to ensure containment before proceeding.

Phase 1: Preparation & Gowning
  • Check 1: Verify Fume Hood Flow. Tape a Kimwipe to the sash; it must angle inward at 45°.

  • Check 2: Glove Integrity. Inflate inner nitrile gloves to check for pinholes before donning.

Phase 2: Active Handling (Weighing & Transfer)

Objective: Eliminate aerosol generation and surface contamination.

  • The "Secondary Container" Rule: Never transport the vial/flask outside the hood without secondary containment (e.g., a Nalgene tub).

  • Weighing Strategy:

    • Preferred: Tare the reaction flask inside the hood. Transfer liquid via glass pipette or cannula.

    • Avoid: Pouring directly from the stock bottle. This causes drips that contaminate the threads of the cap.

  • Solvent Quench: Keep a beaker of 10% Sodium Thiosulfate or dilute alcoholic KOH in the hood. Dip contaminated pipettes/tips into this solution immediately after use to quench the alkylating bromide [4].

Phase 3: Decontamination & Waste
  • Liquid Waste: Segregate into "Halogenated Organic Waste" .

    • Critical: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases in the waste stream to prevent exothermic runaway.

  • Solid Waste: Syringes and needles must be rinsed with acetone before disposal in sharps containers to prevent volatile off-gassing.

Visualization: Logic-Driven Safety Workflows

Diagram 1: Risk-Based PPE & Gowning Logic

This flowchart ensures the user selects the correct PPE based on the specific interaction type (Observation vs. Manipulation).

GowningLogic Start START: Task Assessment TaskType Define Interaction Type Start->TaskType Obs Observation / Closed System TaskType->Obs Low Risk Manip Active Manipulation / Open Transfer TaskType->Manip High Risk BasicPPE Standard PPE: Lab Coat + Safety Glasses + Single Nitrile Gloves Obs->BasicPPE HoodCheck Is Fume Hood Available? Manip->HoodCheck Proceed PROCEED WITH CAUTION BasicPPE->Proceed HighPPE Enhanced PPE: Splash Goggles + Double Nitrile (Consider Laminate Liners) HighPPE->Proceed HoodCheck->HighPPE Yes RespCheck REQUIRED: Don Half-Face Respirator (OV Cartridge) HoodCheck->RespCheck No (Emergency Only) RespCheck->HighPPE

Caption: Decision matrix for selecting PPE based on exposure potential. Note the mandatory respiratory requirement if engineering controls (fume hood) fail.

Diagram 2: Emergency Spill Response Protocol

A step-by-step logic gate for managing spills of alkylating agents.

SpillResponse Spill SPILL DETECTED Assess Assess Volume Spill->Assess Minor Minor (< 5mL) Inside Hood Assess->Minor Major Major (> 5mL) Or Outside Hood Assess->Major Absorb Cover with Absorbent Pads (Do not use paper towels) Minor->Absorb Evac EVACUATE LAB Call EHS Major->Evac Decon Wipe with 10% Thiosulfate (Neutralize Alkylator) Absorb->Decon Waste Bag as Haz Waste Label: 'Halogenated' Decon->Waste

Caption: Immediate response protocol emphasizing the distinction between minor containment and major evacuation triggers.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Retrosynthesis Analysis

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Method

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Reactant of Route 1
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Reactant of Route 2
[(4-Bromo-3,3-dimethylbutoxy)methyl]benzene
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